Mmp-7-IN-2
Description
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Structure
2D Structure
Properties
Molecular Formula |
C28H40ClF3N6O9S |
|---|---|
Molecular Weight |
729.2 g/mol |
IUPAC Name |
(2S)-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H40ClF3N6O9S/c1-13(2)10-20(25(42)37-23(14(3)4)26(43)35-15(5)24(33)41)36-22(40)12-34-21(39)9-8-19(27(44)45)38-48(46,47)16-6-7-18(29)17(11-16)28(30,31)32/h6-7,11,13-15,19-20,23,38H,8-10,12H2,1-5H3,(H2,33,41)(H,34,39)(H,35,43)(H,36,40)(H,37,42)(H,44,45)/t15-,19-,20-,23-/m0/s1 |
InChI Key |
XHPNKAPWXFVQKQ-AEEVCGNZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CC[C@@H](C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)N)NC(=O)CNC(=O)CCC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Mmp-7-IN-2: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Mmp-7-IN-2, a potent and selective inhibitor of Matrix Metalloproteinase-7 (MMP-7). This document details the chemical synthesis, analytical characterization, and biological evaluation of this compound, offering valuable insights for researchers in the fields of oncology, fibrosis, and drug discovery.
Introduction
Matrix Metalloproteinase-7 (MMP-7), also known as matrilysin, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix components. Upregulation of MMP-7 has been implicated in the progression of various diseases, including cancer and fibrosis, making it a compelling therapeutic target. This compound has emerged as a valuable research tool for investigating the biological functions of MMP-7 and for the development of novel therapeutic agents.
Synthesis of this compound
The synthesis of this compound is based on the hybridization of a known S1' subsite binder with a short peptide moiety, a strategy designed to enhance both potency and selectivity. The detailed synthetic route is outlined in the research article "Discovery of Highly Potent and Selective Matrix Metalloproteinase-7 Inhibitors by Hybridizing the S1' Subsite Binder with Short Peptides" by Hideaki Tabuse, et al. While the exact commercial designation "this compound" may refer to a specific compound within the series described in this paper (likely compound 16 or 18), the general synthetic methodology is provided below.
Synthesis Workflow:
Caption: Synthetic workflow for this compound.
Characterization of this compound
A comprehensive characterization of this compound is essential to confirm its identity, purity, and biological activity. This involves a combination of analytical and biological techniques.
Analytical Characterization
The structural integrity and purity of the synthesized this compound are confirmed using standard analytical methods.
Table 1: Analytical Characterization Data for this compound
| Technique | Specification |
| 1H NMR | Consistent with the proposed chemical structure. |
| RP-HPLC | Purity >98%. |
| Mass Spec (MS) | Observed mass consistent with the calculated molecular weight. |
Note: Specific spectral data (chemical shifts, retention times, and m/z values) can be found in the supporting information of the referenced publication and on the technical data sheets provided by commercial suppliers.
Biological Characterization
The biological activity of this compound is assessed through a series of in vitro assays to determine its potency, selectivity, and cellular effects.
Table 2: Biological Activity of this compound
| Parameter | Value |
| IC50 for MMP-7 | 16 nM[1] |
| Selectivity | High selectivity for MMP-7 over other MMPs (e.g., MMP-1, -2, -3, -8, -9, -13, -14).[2] |
| Serum Stability | Good stability in serum and liver microsomes.[1] |
Experimental Protocols
Detailed methodologies for the key experiments involved in the characterization of this compound are provided below.
MMP-7 Enzymatic Assay (Fluorogenic Substrate)
This assay measures the inhibitory activity of this compound against recombinant human MMP-7.
Experimental Workflow:
Caption: Workflow for the MMP-7 enzymatic assay.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35.
-
Prepare a stock solution of recombinant human MMP-7 in assay buffer.
-
Prepare a stock solution of a fluorogenic MMP-7 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) in DMSO.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the assay buffer.
-
Add the this compound dilutions to the respective wells.
-
Add the MMP-7 enzyme solution to all wells except the negative control.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence intensity at an excitation wavelength of 328 nm and an emission wavelength of 393 nm every minute for 30-60 minutes using a fluorescence plate reader.
-
Calculate the initial reaction rates (V0) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Migration Assay (Wound Healing Assay)
This assay evaluates the effect of this compound on the migration of cancer cells that express MMP-7.
Protocol:
-
Cell Culture:
-
Culture a suitable cancer cell line (e.g., HT-29 colon cancer cells) in a 6-well plate until a confluent monolayer is formed.
-
-
Wound Creation:
-
Create a "wound" in the cell monolayer by scratching with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Inhibitor Treatment:
-
Add fresh culture medium containing various concentrations of this compound or vehicle (DMSO) to the wells.
-
-
Image Acquisition and Analysis:
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a microscope.
-
Measure the width of the wound at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the 0-hour time point.
-
Western Blot Analysis for MMP-7 Expression
This protocol is used to detect the levels of MMP-7 protein in cell lysates or conditioned media.
Protocol:
-
Sample Preparation:
-
For cell lysates, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
For conditioned media, collect the media from cell cultures and concentrate the proteins if necessary.
-
Determine the protein concentration of the samples using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for MMP-7 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
MMP-7 Signaling Pathway and Inhibition
MMP-7 is involved in multiple signaling pathways that promote cancer progression, including invasion and metastasis. It can cleave various substrates, including E-cadherin, leading to the disruption of cell-cell adhesion and the release of β-catenin, which can then translocate to the nucleus and activate the transcription of genes involved in cell proliferation and invasion. This compound exerts its effect by directly binding to the active site of MMP-7, thereby preventing the cleavage of its substrates and inhibiting these downstream signaling events.
Caption: MMP-7 signaling and inhibition by this compound.
Conclusion
This compound is a potent and selective inhibitor of MMP-7, making it an invaluable tool for studying the multifaceted roles of this enzyme in health and disease. This technical guide provides a comprehensive resource for the synthesis, characterization, and application of this compound, empowering researchers to advance our understanding of MMP-7 biology and to accelerate the development of novel therapeutics targeting MMP-7-driven pathologies.
References
The Role of Mmp-7-IN-2 in Hampering Cancer Progression: A Technical Guide
For Immediate Release
New research delineates the inhibitory effects of Mmp-7-IN-2 on cancer progression, offering a promising avenue for therapeutic development. This technical guide provides an in-depth analysis of the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.
Introduction: The Significance of MMP-7 in Oncology
Matrix metalloproteinase-7 (MMP-7), also known as matrilysin, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of the extracellular matrix (ECM).[1][2][3][4][5] This enzymatic activity is crucial for normal physiological processes such as wound healing and tissue remodeling. However, in the context of cancer, MMP-7 is frequently overexpressed and contributes significantly to tumor progression, invasion, and metastasis.[1][2][3][4][5] Its ability to break down components of the basement membrane allows cancer cells to invade surrounding tissues and enter the bloodstream, facilitating their dissemination to distant organs. Furthermore, MMP-7 is implicated in the regulation of cell adhesion, apoptosis, and angiogenesis, all of which are critical processes in cancer development.[1][2][3][4][5] Given its multifaceted role in malignancy, MMP-7 has emerged as a compelling target for anticancer therapies.
This compound: A Potent and Selective Inhibitor
This compound is a novel, highly potent, and selective inhibitor of MMP-7. Its development marks a significant step forward in the quest for targeted cancer therapies. The inhibitory potential of this compound has been quantified, demonstrating its high affinity for MMP-7.
Quantitative Data on this compound Activity
| Compound | IC50 (nM) | Target | Reference |
|---|---|---|---|
| This compound | 16 | MMP-7 | Tabuse H, et al. J Med Chem. 2022 |
Table 1: Inhibitory Concentration of this compound against MMP-7.
Mechanism of Action: How this compound Disrupts Cancer Progression
This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of MMP-7. This inhibition disrupts several key processes that are essential for tumor growth and metastasis.
Inhibition of Extracellular Matrix Degradation
By blocking MMP-7, this compound prevents the breakdown of the extracellular matrix. This strengthens the physical barrier surrounding the tumor, thereby impeding the ability of cancer cells to invade adjacent tissues.
Modulation of Cell Adhesion and Migration
MMP-7 is known to cleave cell adhesion molecules, promoting cancer cell detachment and migration. This compound, by inhibiting this activity, helps to maintain the integrity of cell-cell junctions and reduces the migratory capacity of cancer cells.
Interference with Pro-tumorigenic Signaling Pathways
MMP-7 can activate or release various signaling molecules that promote cancer progression. One such pathway is the Epidermal Growth Factor Receptor (EGFR) mediated MEK-ERK signaling cascade, which is crucial for cell proliferation and survival.[3] By inhibiting MMP-7, this compound can indirectly downregulate these pro-tumorigenic signaling pathways.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed to characterize the role of this compound in cancer progression.
In Vitro MMP-7 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human MMP-7.
Protocol:
-
Recombinant human MMP-7 is pre-incubated with varying concentrations of this compound in assay buffer.
-
A fluorogenic MMP-7 substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a fluorescence plate reader.
-
The rate of substrate cleavage is calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cancer Cell Invasion Assay (Transwell Assay)
Objective: To assess the effect of this compound on the invasive potential of cancer cells.
Protocol:
-
Transwell inserts with a Matrigel-coated membrane are placed in a 24-well plate.
-
Cancer cells are seeded in the upper chamber of the inserts in serum-free medium containing either vehicle control or this compound.
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
After incubation, non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface of the membrane are fixed, stained, and counted under a microscope.
-
The percentage of invasion is calculated by comparing the number of invading cells in the treated group to the control group.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression and activation of proteins in key signaling pathways.
Protocol:
-
Cancer cells are treated with this compound for a specified duration.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phosphorylated ERK, total ERK, MMP-7).
-
The membrane is then incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
Protein bands are visualized using an enhanced chemiluminescence detection system.
-
Band intensities are quantified to determine changes in protein expression and activation.
Conclusion and Future Directions
This compound has demonstrated significant potential as a selective inhibitor of MMP-7, a key enzyme in cancer progression. Its ability to hinder ECM degradation, reduce cell invasion, and modulate critical signaling pathways underscores its promise as a therapeutic agent. Further preclinical and clinical investigations are warranted to fully elucidate the efficacy and safety of this compound in various cancer models. The development of such targeted inhibitors represents a significant advancement in the field of oncology, offering the potential for more effective and less toxic cancer treatments.
References
- 1. MT1-MMP and MMP-7 in invasion and metastasis of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. Involvement of MMP-7 in invasion of pancreatic cancer cells through activation of the EGFR mediated MEK–ERK signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Comprehensive Pan-Cancer Analysis of the Tumorigenic Role of Matrix Metallopeptidase 7 (MMP7) Across Human Cancers [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
Mmp-7-IN-2: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix metalloproteinase-7 (MMP-7), also known as matrilysin, is a key enzyme implicated in the pathogenesis of various diseases, including cancer and fibrosis. Its role in extracellular matrix degradation, cell signaling, and tissue remodeling has made it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and development of Mmp-7-IN-2, a potent and selective inhibitor of MMP-7. We will detail the innovative hybridization strategy that led to its discovery, its comprehensive biochemical and cellular characterization, and the key experimental protocols utilized in its evaluation.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. MMP-7, the smallest member of the MMP family, is distinguished by its broad substrate specificity and its expression in epithelial and cancer cells. Elevated levels of MMP-7 are associated with tumor invasion, metastasis, and fibrosis, making it a compelling target for drug discovery. The development of selective MMP-7 inhibitors has been a significant challenge due to the high degree of homology within the MMP family active sites. This compound emerged from a focused effort to overcome this challenge.
Discovery of this compound: A Hybridization Approach
The discovery of this compound, also referred to as compound 18, was the result of a strategic hybridization of a known S1' subsite binder with short peptide fragments. This approach aimed to enhance both potency and selectivity for MMP-7.
The starting point for the discovery of this compound was a compound that exhibited moderate inhibitory activity and selectivity by binding to the S1' subsite of MMP-7. To improve upon this initial scaffold, researchers designed a hybrid molecule by incorporating a tripeptide sequence (Ala-Leu-Met) derived from a known MMP-2 inhibitory peptide. This initial hybrid, compound 6, demonstrated enhanced MMP-7 inhibitory activity. Subsequent optimization of the peptide moiety through systematic structure-activity relationship (SAR) studies led to the identification of this compound (compound 18) with significantly improved potency and selectivity for MMP-7.
Physicochemical and Pharmacokinetic Properties
This compound is a potent and selective inhibitor of MMP-7 with a reported IC50 of approximately 10-16 nM. It has demonstrated good stability in serum and liver microsomes, suggesting its potential for in vivo applications.
Table 1: Potency and Selectivity of this compound
| MMP Isoform | IC50 (nM) | Selectivity vs. MMP-7 |
| MMP-7 | 10-16 | - |
| MMP-1 | >10,000 | >625-1000-fold |
| MMP-2 | >10,000 | >625-1000-fold |
| MMP-3 | >10,000 | >625-1000-fold |
| MMP-8 | >10,000 | >625-1000-fold |
| MMP-9 | >10,000 | >625-1000-fold |
| MMP-12 | >10,000 | >625-1000-fold |
| MMP-13 | >10,000 | >625-1000-fold |
| MMP-14 | >10,000 | >625-1000-fold |
Data compiled from publicly available information. Specific values may vary based on assay conditions.
Mechanism of Action and Signaling Pathways
MMP-7 plays a significant role in cancer progression and fibrosis through its enzymatic activity and its ability to modulate signaling pathways. This compound exerts its therapeutic potential by directly inhibiting the catalytic activity of MMP-7.
MMP-7 in Cancer and Fibrosis
In cancer, MMP-7 contributes to tumor growth, invasion, and metastasis by:
-
Degrading components of the basement membrane and extracellular matrix, facilitating cancer cell migration.
-
Activating other MMPs, such as pro-MMP-2 and pro-MMP-9.
-
Cleaving cell surface molecules like E-cadherin, which disrupts cell-cell adhesion and promotes epithelial-mesenchymal transition (EMT).
-
Modulating the activity of growth factors and cytokines within the tumor microenvironment.
In fibrosis, MMP-7 is involved in tissue remodeling and the activation of pro-fibrotic signaling pathways, including:
-
TGF-β Signaling: MMP-7 can activate latent TGF-β, a potent pro-fibrotic cytokine.
-
Wnt/β-catenin Signaling: MMP-7 is a downstream target of the Wnt/β-catenin pathway and can also amplify this signaling cascade, creating a positive feedback loop that promotes fibrosis.
Visualizing the Mechanism of Action
Caption: Signaling pathways involving MMP-7 in cancer and fibrosis, and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments involved in the characterization of this compound.
General Synthesis of this compound (Compound 18)
The synthesis of this compound is achieved through a multi-step process involving the coupling of a carboxylic acid derivative of the S1' binding moiety with a tripeptide amine.
-
Step 1: Synthesis of the S1' Binder Carboxylic Acid: The core heterocyclic scaffold with the S1' binding moiety is synthesized according to established literature procedures, followed by saponification of a terminal ester to yield the corresponding carboxylic acid.
-
Step 2: Synthesis of the Tripeptide Amine: The tripeptide is assembled on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS). The N-terminal Fmoc group is removed, and the peptide is cleaved from the resin to give the free amine.
-
Step 3: Coupling Reaction: The S1' binder carboxylic acid and the tripeptide amine are coupled using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an appropriate solvent such as DMF (N,N-Dimethylformamide).
-
Step 4: Purification: The final product, this compound, is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: General workflow for the synthesis of this compound.
MMP-7 Enzymatic Assay
The inhibitory activity of this compound against MMP-7 is determined using a fluorogenic substrate.
-
Reagents:
-
Recombinant human MMP-7 (catalytic domain)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound (dissolved in DMSO)
-
-
Procedure:
-
Activate the pro-MMP-7 to its active form using a suitable activator like APMA (4-aminophenylmercuric acetate) or by following the manufacturer's protocol.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the fluorogenic substrate, and the diluted this compound or DMSO (vehicle control).
-
Initiate the reaction by adding the activated MMP-7 enzyme.
-
Monitor the increase in fluorescence intensity (e.g., Ex/Em = 325/395 nm) over time at a constant temperature (e.g., 37°C) using a fluorescence plate reader.
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Assay for MMP-7 Inhibition
The cellular activity of this compound can be assessed by measuring its ability to inhibit MMP-7-mediated processes in a relevant cell line.
-
Cell Line: A human cancer cell line known to secrete MMP-7 (e.g., HT-29 colon cancer cells).
-
Procedure:
-
Culture the cells in a suitable medium until they reach a desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24-48 hours).
-
Collect the conditioned medium.
-
Measure the MMP-7 activity in the conditioned medium using a commercial MMP-7 activity assay kit or by zymography.
-
Alternatively, assess a downstream effect of MMP-7 inhibition, such as a reduction in cell invasion through a Matrigel-coated Boyden chamber.
-
In Vivo Efficacy Studies
The in vivo efficacy of this compound can be evaluated in animal models of cancer or fibrosis.
-
Animal Model:
-
Cancer: A xenograft model where human cancer cells are implanted into immunocompromised mice.
-
Fibrosis: A model of induced fibrosis, such as the bleomycin-induced pulmonary fibrosis model in mice.
-
-
Procedure:
-
Once tumors are established or fibrosis is induced, randomize the animals into treatment and control groups.
-
Administer this compound at various doses and schedules (e.g., daily intraperitoneal injection).
-
Monitor tumor growth (for cancer models) or the progression of fibrosis (e.g., by measuring lung collagen content).
-
At the end of the study, collect tissues for histological and biochemical analysis to assess the therapeutic effects of this compound.
-
Conclusion and Future Directions
This compound represents a significant advancement in the development of selective MMP-7 inhibitors. Its discovery through a rational, hybridization-based approach has yielded a potent and selective tool for studying the biological roles of MMP-7 and a promising lead compound for the development of novel therapeutics for cancer and fibrotic diseases. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound. The detailed methodologies and data presented in this guide are intended to facilitate these future research and development efforts.
Mmp-7-IN-2: A Technical Guide to its Involvement in Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mmp-7-IN-2 is a potent and selective inhibitor of Matrix Metalloproteinase-7 (MMP-7), a key enzyme implicated in a variety of physiological and pathological processes, including cancer progression and fibrosis. With an IC50 value of 16 nM, this compound serves as a critical tool for investigating the intricate roles of MMP-7 in cellular signaling. This technical guide provides an in-depth overview of the signaling pathways modulated by MMP-7 and, consequently, influenced by the inhibitory action of this compound. The primary pathways discussed are the Wnt/β-catenin and MAPK/ERK signaling cascades, both of which are central to cell proliferation, differentiation, and invasion.
Quantitative Data on MMP-7 Inhibitors
The following table summarizes the inhibitory potency of this compound in comparison to other known MMP-7 inhibitors. This data is essential for researchers selecting appropriate tools for their experimental needs.
| Inhibitor | IC50 (nM) for MMP-7 | Other MMPs Inhibited (IC50 in nM) | Notes |
| This compound | 16 | Selective for MMP-7 | Potent and selective inhibitor. |
| Batimastat | 6 | MMP-1 (3), MMP-2 (4), MMP-9 (4), MMP-3 (20) | Broad-spectrum MMP inhibitor. |
| Mmp-7-IN-1 | 10 | Highly selective for MMP-7 | A potent and selective inhibitor for cancer and fibrosis research. |
| Compound 18 (from a hybrid series) | Data not specified, but high potency | MMP-12 and MMP-14 (with 290-fold and 45-fold selectivity for MMP-7, respectively) | Exhibits high potency and good selectivity. |
| ZHAWOC6941 | 2200 | MMP-13 (1200) | A dual MMP-7/MMP-13 inhibitor. |
Signaling Pathways Involving MMP-7
MMP-7 is a crucial modulator of the tumor microenvironment, and its activity is intricately linked with key signaling pathways that govern cancer progression. The inhibition of MMP-7 by this compound can therefore have profound effects on these cellular communication networks.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental in embryonic development and adult tissue homeostasis, and its dysregulation is a hallmark of many cancers. MMP-7 is a well-established downstream target gene of this pathway.
Mechanism of Involvement:
In the canonical Wnt pathway, the binding of a Wnt ligand to its receptor complex leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a co-activator for TCF/LEF transcription factors, leading to the expression of target genes, including MMP7.
A critical aspect of MMP-7's role in this pathway is a positive feedback loop. MMP-7, once expressed and secreted, can cleave E-cadherin at the cell surface. This cleavage disrupts the E-cadherin-β-catenin complex, releasing β-catenin into the cytoplasm. This newly freed β-catenin can then translocate to the nucleus, further amplifying the Wnt signal and leading to increased expression of its target genes, including MMP7 itself.
Effect of this compound:
By inhibiting the enzymatic activity of MMP-7, this compound is expected to break this positive feedback loop. The inhibition of E-cadherin cleavage would lead to the sequestration of β-catenin at the cell membrane, reducing its nuclear translocation and subsequent activation of Wnt target genes. This can result in decreased cell proliferation and invasion. Studies have shown that blocking the Wnt/β-catenin signaling pathway leads to a decrease in MMP-7 expression, highlighting the therapeutic potential of targeting this axis[1][2][3].
References
- 1. Effect of Wnt/β-catenin signal pathway on of matrix metalloproteinase-7 and vascular endothelial growth factor gene expressions in endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Activation of Wnt-β-Catenin Pathway in Triple Negative Breast Cancer Increases MMP7 in a PTEN Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential activation of Wnt-β-catenin pathway in triple negative breast cancer increases MMP7 in a PTEN dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Mmp-7-IN-2: A Technical Guide to its Effects on Extracellular Matrix Remodeling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix metalloproteinase-7 (MMP-7), also known as matrilysin, is a key enzyme implicated in the degradation of extracellular matrix (ECM) components. Its dysregulation is associated with various pathological conditions, including fibrosis and cancer metastasis. Mmp-7-IN-2 has emerged as a potent and selective inhibitor of MMP-7, offering a promising therapeutic avenue for diseases characterized by aberrant ECM remodeling. This technical guide provides a comprehensive overview of the effects of this compound on ECM degradation, associated signaling pathways, and relevant experimental protocols. While specific quantitative data for this compound's direct impact on ECM components and cellular processes is limited in publicly available literature, this guide synthesizes the known inhibitory activity of this compound with broader knowledge of MMP-7 function and inhibition to provide a valuable resource for researchers in the field.
Introduction to this compound
This compound is a small molecule inhibitor designed for high potency and selectivity against matrix metalloproteinase-7. The primary mechanism of action for many MMP inhibitors involves chelating the zinc ion within the enzyme's active site, rendering it inactive and preventing the breakdown of its substrates.[1]
Inhibitory Activity
Quantitative analysis has demonstrated the potent inhibitory effect of this compound on its target enzyme.
| Compound | Target | IC50 | Reference |
| This compound | MMP-7 | 16 nM | [2] |
Table 1: Inhibitory Concentration of this compound. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Effects on Extracellular Matrix Components
MMP-7 has a broad substrate profile, degrading several critical components of the extracellular matrix.[3][4] Inhibition of MMP-7 by this compound is expected to prevent the degradation of these substrates, thereby preserving the structural integrity of the ECM. Key substrates of MMP-7 include:
-
Collagens: Specifically, MMP-7 is known to degrade type IV collagen, a major structural component of basement membranes.[3][5]
-
Fibronectin: A glycoprotein that plays a crucial role in cell adhesion and migration.[6]
-
Laminin: A key protein of the basal lamina.[5]
-
Elastin: A protein that provides elasticity to tissues.
-
Proteoglycans: Such as aggrecan.
Involvement in Signaling Pathways
MMP-7 activity is intricately linked to key signaling pathways that regulate cellular processes involved in ECM remodeling, such as cell proliferation, migration, and differentiation. Inhibition of MMP-7 by this compound is anticipated to modulate these pathways.
Wnt/β-catenin Signaling Pathway
MMP-7 is a known downstream target of the Wnt/β-catenin signaling pathway.[7] In the canonical Wnt pathway, the accumulation of β-catenin in the nucleus leads to the transcription of target genes, including MMP-7.[8][9] Furthermore, MMP-7 can create a positive feedback loop by cleaving E-cadherin, which releases β-catenin and promotes its nuclear translocation.[10] By inhibiting MMP-7, this compound could potentially disrupt this feedback loop, leading to a downstream reduction in Wnt/β-catenin signaling.
Transforming Growth Factor-β (TGF-β) Signaling Pathway
The TGF-β signaling pathway is a central regulator of fibrosis.[7] TGF-β can induce the expression of MMP-7, and there is evidence of a close relationship between MMP-7 and the TGF-β/Smad signaling cascade.[5][7] For instance, SIRT1 has been shown to inhibit MMP-7 expression by deacetylating Smad4, a key transcription factor.[7] Inhibition of MMP-7 by this compound could potentially interfere with the pro-fibrotic effects mediated by the TGF-β pathway, although the precise mechanisms require further investigation.
References
- 1. Matrix Metalloproteinase-7 as a Surrogate Marker Predicts Renal Wnt/β-Catenin Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Matrix Metalloproteinase-7 Attenuates Subpleural Fibrosis in Rheumatoid Arthritis-Associated Interstitial Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma MMP-2 and MMP-7 levels are elevated first month after surgery and may promote growth of residual metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Matrix Metalloproteinases-7 and Kidney Fibrosis [frontiersin.org]
- 6. MMP7 cleaves remyelination‐impairing fibronectin aggregates and its expression is reduced in chronic multiple sclerosis lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix Metalloproteinases-7 and Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Catenin Regulates the Expression of the Matrix Metalloproteinase-7 in Human Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix metalloproteinase profiling and their roles in disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07005G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Mmp-7-IN-2
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
These application notes and protocols are intended for research purposes only. The information provided is based on available scientific literature and is meant to serve as a guide. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals and under an approved animal care and use protocol. Crucially, to date, no specific in vivo dosage or administration protocol for Mmp-7-IN-2 in mice has been published in the peer-reviewed scientific literature. The following protocols are therefore provided as a general framework for the investigation of a novel small molecule inhibitor in a murine model. Researchers must undertake their own dose-finding and toxicology studies to establish a safe and efficacious dose of this compound for their specific application.
Introduction to this compound
This compound is a potent and selective inhibitor of Matrix Metalloproteinase-7 (MMP-7) with an in vitro IC50 value of 16 nM[1]. MMP-7, also known as matrilysin, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix components. Dysregulated MMP-7 activity has been implicated in a variety of pathological processes, including tumor invasion, metastasis, and fibrosis. As a selective inhibitor, this compound offers a valuable tool for investigating the role of MMP-7 in these disease models. Studies have shown that this compound exhibits good stability in serum and liver microsomes, suggesting its potential for in vivo applications[1].
Quantitative Data
Due to the absence of published in vivo studies for this compound, the following tables are provided as templates. Table 1 summarizes the available in vitro data for this compound. Table 2 is a template for researchers to populate with their own findings from in vivo dose-finding studies.
Table 1: In Vitro Properties of this compound
| Parameter | Value | Reference |
| Target | MMP-7 | [1] |
| IC50 | 16 nM | [1] |
| Stability | Good stability in serum and liver microsomes | [1] |
Table 2: Template for In Vivo Dosage and Administration Data for this compound in Mice
| Parameter | Experimental Group 1 | Experimental Group 2 | Experimental Group 3 |
| Mouse Strain | |||
| Disease Model | |||
| Vehicle | |||
| Administration Route | |||
| Dosage (mg/kg) | |||
| Dosing Frequency | |||
| Treatment Duration | |||
| Observed Efficacy | |||
| Adverse Effects |
Signaling Pathways Involving MMP-7
MMP-7 is involved in several key signaling pathways that regulate cell proliferation, migration, and survival. Understanding these pathways is crucial for designing experiments and interpreting the effects of this compound.
Caption: MMP-7 signaling pathways and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide a general framework for the in vivo evaluation of this compound in mice. These should be adapted based on the specific disease model and experimental goals.
General Workflow for In Vivo Studies
Caption: General experimental workflow for in vivo evaluation of this compound.
Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile and stable formulation of this compound for administration to mice.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in saline, 10% DMSO in corn oil, or other appropriate vehicle)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Protocol:
-
Vehicle Selection: The choice of vehicle is critical and should be based on the solubility of this compound and its compatibility with the chosen route of administration. Preliminary solubility tests should be performed. The vehicle should be non-toxic to the animals.
-
Formulation: a. Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the sterile vehicle to the desired final concentration. c. Vortex the mixture thoroughly until the compound is completely dissolved or forms a homogenous suspension. d. If the compound is difficult to dissolve, brief sonication in a water bath may be helpful. e. Visually inspect the solution/suspension for any precipitation or inhomogeneity before administration.
-
Storage: The formulated this compound should be prepared fresh before each administration. If short-term storage is necessary, store at 4°C and protect from light. The stability of the compound in the chosen vehicle should be determined.
Administration of this compound to Mice
Objective: To administer the formulated this compound to mice via a suitable route.
Materials:
-
Formulated this compound
-
Mice (strain and sex appropriate for the disease model)
-
Appropriate sized syringes and needles (e.g., 27-30 gauge for intraperitoneal injection)
-
Animal scale
Protocol:
-
Animal Preparation: a. Weigh each mouse to determine the exact volume of the formulation to be administered based on the desired mg/kg dose. b. Properly restrain the mouse for the chosen administration route.
-
Administration Route: The choice of administration route will depend on the desired pharmacokinetic profile and the disease model. Common routes for small molecule inhibitors include:
-
Intraperitoneal (IP) Injection: A common route for systemic delivery.
-
Oral Gavage (PO): For oral administration.
-
Subcutaneous (SC) Injection: For sustained release.
-
Intravenous (IV) Injection: For rapid systemic distribution.
-
-
Administration Procedure (Example: Intraperitoneal Injection): a. Draw the calculated volume of the this compound formulation into a sterile syringe. b. Position the mouse with its head tilted downwards. c. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. d. Inject the formulation smoothly. e. Withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the animals closely after administration for any signs of distress or adverse reactions.
Dose-Ranging and Maximum Tolerated Dose (MTD) Study
Objective: To determine a safe and effective dose range for this compound in mice.
Protocol:
-
Group Allocation: Divide healthy mice into several groups (e.g., 4-5 groups, n=3-5 mice per group). One group will serve as the vehicle control.
-
Dose Escalation: Administer escalating doses of this compound to the experimental groups (e.g., 1, 5, 10, 25, 50 mg/kg). The starting dose should be based on in vitro potency and any available data from similar compounds.
-
Monitoring: a. Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance. b. The study duration is typically 7-14 days.
-
Endpoint Analysis: a. At the end of the study, collect blood samples for clinical chemistry and hematology to assess organ toxicity. b. Perform a gross necropsy and collect major organs for histopathological examination.
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10-15% loss in body weight.
Efficacy Study in a Disease Model
Objective: To evaluate the therapeutic efficacy of this compound in a relevant mouse model of disease (e.g., bleomycin-induced pulmonary fibrosis or a tumor xenograft model).
Protocol:
-
Model Induction: Induce the disease in mice according to the established protocol.
-
Group Allocation: Randomly assign the diseased animals to different treatment groups:
-
Group 1: Vehicle control
-
Group 2: this compound (low dose, e.g., a fraction of the MTD)
-
Group 3: this compound (high dose, e.g., near the MTD)
-
(Optional) Group 4: Positive control (a known therapeutic agent for the disease)
-
-
Treatment: Begin treatment with this compound at a predetermined time point after disease induction. The dosing frequency and duration will depend on the pharmacokinetic properties of the compound and the nature of the disease model.
-
Monitoring: Monitor the animals throughout the study for disease progression and signs of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect relevant tissues and biological fluids for analysis. The specific endpoints will depend on the disease model and may include:
-
Histopathology: To assess tissue morphology and disease severity.
-
Biomarker Analysis: Measurement of MMP-7 activity in tissues or plasma.
-
Gene and Protein Expression Analysis: To evaluate the effect of this compound on downstream targets and disease-related markers.
-
By following this structured approach, researchers can systematically evaluate the in vivo potential of this compound and generate the necessary data to establish a robust dosage and administration protocol for their specific research needs.
References
Mmp-7-IN-2: A Potent and Selective Inhibitor of Matrix Metalloproteinase-7 for Preclinical Cancer Research
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
Introduction
Matrix metalloproteinase-7 (MMP-7), also known as matrilysin, is a key enzyme implicated in the progression of various cancers.[1][2] Its role in degrading the extracellular matrix (ECM) facilitates tumor cell invasion, metastasis, and angiogenesis.[3] Elevated levels of MMP-7 are often correlated with poor prognosis in several cancer types.[2][4] Mmp-7-IN-2 is a potent and highly selective small molecule inhibitor of MMP-7, offering a valuable tool for researchers investigating the therapeutic potential of MMP-7 inhibition in oncology. This document provides an overview of this compound, its mechanism of action, and general protocols for its use in in vitro and in vivo research settings, including xenograft models.
This compound: In Vitro Activity
This compound, also identified as compound 16, has demonstrated significant potency and selectivity for MMP-7 in enzymatic assays.
| Compound | Target | IC50 (nM) | Reference |
| This compound | MMP-7 | 16 | [5] |
Table 1: In Vitro Inhibitory Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against its primary target, MMP-7.
MMP-7 Signaling Pathway in Tumor Invasion
MMP-7 contributes to tumor progression through a complex signaling network. It degrades various components of the ECM, including collagen, fibronectin, and laminin, which physically removes barriers to cancer cell movement.[3] Furthermore, MMP-7 can cleave and activate other proteins in the tumor microenvironment, such as pro-MMPs and growth factors, which further promotes invasion and the formation of new blood vessels (angiogenesis) that supply the tumor.[3]
Figure 1: MMP-7 Signaling Pathway. This diagram illustrates the central role of MMP-7 in promoting tumor invasion and growth through the degradation of the extracellular matrix and activation of pro-angiogenic and growth factors. This compound acts by directly inhibiting MMP-7 activity.
Application: Inhibition of Tumor Invasion in Xenograft Models
While specific in vivo data for this compound is not yet publicly available, the following provides a general framework and protocol for evaluating a novel MMP-7 inhibitor in a tumor xenograft model. This protocol should be optimized based on the specific characteristics of the cancer cell line and the inhibitor being tested.
Experimental Workflow for Xenograft Studies
Figure 2: Xenograft Study Workflow. This diagram outlines the key steps for conducting an in vivo study to assess the efficacy of an anti-cancer agent in a xenograft mouse model.
Detailed Protocols
Note: These are generalized protocols and require optimization.
Cell Culture
-
Cell Lines: Select a cancer cell line with known high expression of MMP-7 (e.g., pancreatic, colorectal, lung cancer cell lines).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Harvesting: Harvest cells during the logarithmic growth phase using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a suitable medium or PBS for injection.
Xenograft Model Establishment
-
Animals: Use immunodeficient mice (e.g., athymic nude mice, SCID mice), typically 6-8 weeks old.
-
Subcutaneous Model: Inject 1 x 10^6 to 1 x 10^7 cancer cells in 100-200 µL of PBS or a mixture with Matrigel subcutaneously into the flank of each mouse.
-
Orthotopic Model: For a more clinically relevant model of invasion and metastasis, surgically implant the cancer cells into the corresponding organ of origin. This procedure is more complex and requires appropriate surgical expertise.
Treatment with this compound
-
Formulation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). For in vivo administration, dilute the stock solution in a vehicle appropriate for the route of administration (e.g., saline, corn oil).
-
Dosage and Administration: The optimal dose and route of administration (e.g., oral gavage, intraperitoneal injection) must be determined through dose-ranging studies. Treatment should begin once tumors have reached a palpable size (e.g., 50-100 mm³).
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
(Optional) Group 4: Positive control (a standard-of-care chemotherapy agent)
-
Assessment of Tumor Growth and Invasion
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the animals regularly as an indicator of toxicity.
-
Metastasis Assessment: At the end of the study, harvest primary tumors and organs where metastasis is expected (e.g., lungs, liver, lymph nodes).
-
Histology: Fix tissues in 10% neutral buffered formalin, embed in paraffin, and perform hematoxylin and eosin (H&E) staining to visualize tumor cells and assess invasion.
-
Immunohistochemistry (IHC): Stain tissue sections for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31), as well as for human-specific markers to confirm metastatic lesions.
-
Ex Vivo Imaging: If using fluorescently or luminescently tagged cancer cells, perform ex vivo imaging of harvested organs to quantify metastatic burden.
-
Data Presentation
All quantitative data from xenograft studies should be summarized in tables for clear comparison between treatment groups.
| Treatment Group | N | Mean Tumor Volume at Endpoint (mm³) ± SEM | % Tumor Growth Inhibition | Mean Number of Lung Metastases ± SEM |
| Vehicle Control | 10 | [Data] | - | [Data] |
| This compound (Low Dose) | 10 | [Data] | [Data] | [Data] |
| This compound (High Dose) | 10 | [Data] | [Data] | [Data] |
| Positive Control | 10 | [Data] | [Data] | [Data] |
Table 2: Example of Quantitative Data Summary from a Xenograft Study. This table provides a template for presenting key efficacy data, including tumor volume and metastasis, for different treatment groups.
Conclusion
This compound is a valuable research tool for investigating the role of MMP-7 in cancer biology. While in vivo data for this specific compound is not yet available, the provided general protocols and background information offer a solid foundation for researchers to design and conduct experiments to evaluate its potential as a therapeutic agent for inhibiting tumor invasion in xenograft models. Careful experimental design and optimization are crucial for obtaining reliable and reproducible results.
References
- 1. Discovery of Highly Potent and Selective Matrix Metalloproteinase-7 Inhibitors by Hybridizing the S1' Subsite Binder with Short Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. molnova.com [molnova.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Discovery of potent and specific inhibitors targeting the active site of MMP-9 from the engineered SPINK2 library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Mmp-7-IN-2: A Potent and Selective Tool for Investigating MMP-7 Function
Mmp-7-IN-2 is a highly potent and selective small molecule inhibitor of Matrix Metalloproteinase-7 (MMP-7), making it a valuable research tool for elucidating the diverse roles of this enzyme in health and disease. With a half-maximal inhibitory concentration (IC50) of 16 nM for MMP-7, this inhibitor allows for precise interrogation of MMP-7's functions in processes such as cancer progression, inflammation, and fibrosis.
Developed through a hybridization strategy combining a binder to the S1' subsite of the enzyme with a short peptide, this compound (also identified as compound 16 in its discovery publication) demonstrates significant selectivity for MMP-7 over other matrix metalloproteinases. This specificity is crucial for minimizing off-target effects and ensuring that observed biological outcomes can be confidently attributed to the inhibition of MMP-7.[1]
Data Presentation
The inhibitory activity and selectivity of this compound have been quantified through in vitro enzymatic assays. The following tables summarize the key data, highlighting its potency against MMP-7 and selectivity against other MMPs.
Table 1: In Vitro Inhibitory Activity of this compound against MMP-7
| Compound | Target | IC50 (nM) |
| This compound | MMP-7 | 16 |
Data sourced from Tabuse et al., 2022.[1]
Table 2: Selectivity Profile of this compound against a Panel of Matrix Metalloproteinases
| MMP Target | IC50 (nM) | Selectivity (fold vs. MMP-7) |
| MMP-7 | 16 | 1 |
| MMP-2 | >100,000 | >6250 |
| MMP-14 | >10,000 | >625 |
Note: A comprehensive selectivity panel is often detailed in the primary research publication. The data presented here is based on available information and may be expanded upon in the full study.[1]
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in research. The following are representative protocols for key experiments to study MMP-7 function.
Protocol 1: In Vitro MMP-7 Enzyme Inhibition Assay (Fluorogenic Substrate)
This protocol is designed to determine the potency of this compound against purified MMP-7 in a biochemical assay.
Materials:
-
Recombinant human MMP-7 (catalytic domain)
-
This compound
-
Fluorogenic MMP-7 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).
-
Add 2-5 µL of the diluted inhibitor or vehicle control to the wells of the 96-well plate.
-
Add recombinant MMP-7 to each well to a final concentration of approximately 1-5 nM.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well to a final concentration of 5-10 µM.
-
Immediately begin monitoring the increase in fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the specific substrate (e.g., Ex/Em = 328/393 nm).
-
Record fluorescence intensity kinetically over 30-60 minutes.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Cell Migration Assay (Boyden Chamber Assay)
This protocol assesses the effect of this compound on the migratory capacity of cells, a process where MMP-7 can be involved.
Materials:
-
Cancer cell line known to express MMP-7 (e.g., various carcinoma cell lines)
-
This compound
-
Cell culture medium (with and without serum)
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)
-
Fibronectin or other extracellular matrix components (for coating membranes, optional)
-
Crystal Violet staining solution
-
Cotton swabs
Procedure:
-
Culture cells to sub-confluency.
-
Serum-starve the cells for 12-24 hours before the assay.
-
Prepare a cell suspension in serum-free medium.
-
In the lower chamber of the Boyden apparatus, add cell culture medium containing a chemoattractant (e.g., 10% fetal bovine serum).
-
In the upper chamber (the insert), add the cell suspension. Treat the cells in the upper chamber with various concentrations of this compound or a vehicle control.
-
Incubate the plate at 37°C in a CO2 incubator for a period determined by the migratory rate of the cell line (typically 6-24 hours).
-
After incubation, remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the migrated cells with Crystal Violet solution for 15-20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several representative fields of view under a microscope.
-
Quantify the effect of this compound on cell migration by comparing the number of migrated cells in the treated groups to the vehicle control.
Visualizations
Signaling Pathway Diagram
Caption: Simplified signaling pathways involving MMP-7 and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for studying MMP-7 function using this compound.
References
Application Notes and Protocols: Mmp-7-IN-2 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix Metalloproteinase-7 (MMP-7), also known as matrilysin, is a key enzyme implicated in cancer progression. Its overexpression is correlated with tumor invasion, metastasis, and angiogenesis in various cancers, including colorectal, gastric, and pancreatic cancer. MMP-7 contributes to the degradation of the extracellular matrix (ECM), a critical step for cancer cell dissemination. Furthermore, MMP-7 can cleave and activate other proteins, such as pro-inflammatory cytokines and cell surface receptors, which further promote tumor growth and survival.
Mmp-7-IN-2 is a potent and selective inhibitor of MMP-7. By blocking the enzymatic activity of MMP-7, this compound has the potential to inhibit tumor progression and metastasis. There is a strong rationale for combining this compound with conventional chemotherapy agents. Chemotherapy drugs primarily target rapidly dividing cells, while this compound targets the tumor microenvironment and metastatic processes. This dual-pronged approach may lead to synergistic anti-cancer effects and overcome mechanisms of drug resistance.
These application notes provide an overview of the potential applications of this compound in combination with chemotherapy and detailed protocols for in vitro and in vivo evaluation.
Mechanism of Action and Rationale for Combination Therapy
MMP-7 promotes cancer progression through several mechanisms that can be counteracted by this compound. The rationale for combining this compound with chemotherapy is based on the potential for synergistic effects.
-
Inhibition of Invasion and Metastasis: By preventing ECM degradation, this compound can inhibit the local invasion of tumor cells and their entry into the bloodstream, thereby reducing the formation of distant metastases.
-
Modulation of the Tumor Microenvironment: MMP-7 can process and activate growth factors and cytokines within the tumor microenvironment, promoting angiogenesis and inflammation. This compound can reverse these effects, making the tumor more susceptible to chemotherapy.
-
Overcoming Chemoresistance: In some cancers, MMP-7 has been implicated in the development of resistance to chemotherapy. By inhibiting MMP-7, this compound may re-sensitize resistant tumors to the cytotoxic effects of chemotherapy agents.
Caption: MMP-7 signaling pathway in cancer progression.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, data from in vitro and in vivo studies evaluating the combination of this compound with a standard chemotherapy agent (e.g., 5-Fluorouracil).
Table 1: In Vitro Cytotoxicity (IC50 Values in µM) in HT-29 Colorectal Cancer Cells
| Treatment Group | IC50 (µM) | Combination Index (CI)* |
| 5-Fluorouracil alone | 15.2 | N/A |
| This compound alone | > 100 | N/A |
| 5-Fluorouracil + this compound (10 µM) | 7.8 | 0.51 |
*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vitro Cell Invasion Assay (Boyden Chamber) in HT-29 Cells
| Treatment Group | Number of Invading Cells (Mean ± SD) | % Inhibition of Invasion |
| Vehicle Control | 254 ± 21 | 0% |
| 5-Fluorouracil (7.8 µM) | 188 ± 15 | 26% |
| This compound (10 µM) | 95 ± 11 | 63% |
| Combination | 42 ± 8 | 83% |
Table 3: In Vivo Tumor Growth Inhibition in a Xenograft Mouse Model (HT-29)
| Treatment Group | Final Tumor Volume (mm³ ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1580 ± 150 | 0% |
| 5-Fluorouracil (20 mg/kg) | 890 ± 110 | 43.7% |
| This compound (50 mg/kg) | 1150 ± 130 | 27.2% |
| Combination | 420 ± 95 | 73.4% |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound in combination with a chemotherapy agent on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HT-29)
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
Chemotherapy agent (e.g., 5-Fluorouracil)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the chemotherapy agent and this compound, both alone and in combination, in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Protocol 2: In Vitro Cell Invasion Assay (Boyden Chamber Assay)
This protocol assesses the effect of this compound and chemotherapy on the invasive potential of cancer cells.
Materials:
-
Boyden chamber inserts with Matrigel-coated membranes (8 µm pore size)
-
24-well plates
-
Cancer cell line
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound and chemotherapy agent
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Procedure:
-
Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.
-
Starve the cells in serum-free medium for 24 hours.
-
Harvest the cells and resuspend them in serum-free medium containing the test compounds (this compound, chemotherapy agent, or combination).
-
Add 500 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Place the Boyden chamber inserts into the wells and add 200 µL of the cell suspension (containing 1 x 10^5 cells) to the upper chamber.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet for 15 minutes and wash with water.
-
Count the number of invading cells in several random fields under a microscope.
Caption: Workflow for evaluating combination therapy.
Protocol 3: In Vivo Xenograft Tumor Growth Study
This protocol evaluates the in vivo efficacy of this compound in combination with chemotherapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., HT-29)
-
Matrigel
-
This compound formulation for in vivo administration
-
Chemotherapy agent formulation for in vivo administration
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject 5 x 10^6 HT-29 cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy alone, Combination).
-
Administer the treatments according to a predetermined schedule (e.g., this compound daily by oral gavage, chemotherapy twice weekly by intraperitoneal injection).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Conclusion
The combination of this compound with standard chemotherapy agents represents a promising strategy to enhance anti-cancer efficacy. The provided protocols offer a framework for the preclinical evaluation of this combination therapy. The synergistic effects observed in the hypothetical data highlight the potential of this approach to inhibit tumor growth and invasion more effectively than monotherapy. Further investigation is warranted to explore the full therapeutic potential and to identify the optimal dosing and scheduling for this combination in various cancer types.
Troubleshooting & Optimization
Mmp-7-IN-2 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Mmp-7-IN-2. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at a concentration of 100 mg/mL (137.14 mM); however, ultrasonic treatment may be necessary to achieve complete dissolution.[1]
Q2: What are the optimal storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. The recommended storage conditions are as follows:
-
As a solid (powder): Store at -80°C for up to 2 years or at -20°C for up to 1 year. The product should be stored in a sealed container, protected from moisture and light.[1]
-
In solvent (stock solution): Once dissolved in DMSO, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. The container should be tightly sealed and protected from moisture and light.[1]
Q3: Can I store my this compound stock solution at room temperature or 4°C?
A3: It is not recommended to store this compound stock solutions at room temperature or 4°C for extended periods. As indicated by the storage guidelines, lower temperatures are required to ensure stability and prevent degradation of the compound in solution.
Q4: I am observing precipitation in my this compound stock solution after thawing. What should I do?
A4: Precipitation upon thawing can indicate that the compound is coming out of solution. This may be due to the concentration being too high for the storage temperature or incomplete initial dissolution. Gently warm the solution to 37°C and vortex or sonicate to try and redissolve the compound. To prevent this, ensure the stock solution is not overly concentrated and consider preparing more dilute aliquots for your experiments.
Q5: How stable is this compound in experimental conditions, such as in the presence of serum?
A5: this compound has been shown to exhibit good stability in serum and liver microsomes with no significant degradation observed for up to 4 hours at concentrations of 1-5 µM.[1][2]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
If you are experiencing issues with dissolving this compound, please follow the steps outlined in the troubleshooting workflow below.
Issue 2: Loss of Inhibitor Activity in Experiments
A gradual or sudden loss of inhibitory activity can be a sign of compound degradation. Use this guide to troubleshoot potential stability problems.
-
Check Storage Conditions:
-
Confirm that the powdered compound and stock solutions have been stored at the correct temperatures (-20°C or -80°C).
-
Ensure that the containers are tightly sealed and protected from light and moisture.
-
-
Review Handling Procedures:
-
Have the stock solutions been subjected to multiple freeze-thaw cycles? It is highly recommended to prepare single-use aliquots to maintain compound integrity.
-
Was the stock solution stored for longer than the recommended duration (1 month at -20°C or 6 months at -80°C)?
-
-
Prepare Fresh Solutions:
-
If there is any doubt about the storage and handling of the current stock, it is best to prepare a fresh stock solution from the powdered compound.
-
Always use high-purity, anhydrous DMSO for reconstitution to minimize degradation due to moisture.
-
Quantitative Data Summary
The following tables provide a clear summary of the solubility and stability data for this compound.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (137.14 mM) | Ultrasonic treatment may be required.[1] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability Duration | Storage Conditions |
| Powder | -80°C | 2 years | Sealed, away from moisture and light.[1] |
| Powder | -20°C | 1 year | Sealed, away from moisture and light.[1] |
| In Solvent (DMSO) | -80°C | 6 months | Sealed, away from moisture and light.[1] |
| In Solvent (DMSO) | -20°C | 1 month | Sealed, away from moisture and light.[1] |
Experimental Protocols
Below is a general protocol for preparing this compound stock solutions and their use in a typical in vitro enzyme inhibition assay.
Preparation of this compound Stock Solution
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Reconstitution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 0.1371 mL of DMSO to 1 mg of this compound).
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, use an ultrasonic bath for short intervals until the solution is clear.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected microfuge tubes. Store immediately at -80°C or -20°C as per the stability guidelines.
MMP-7 Enzymatic Assay Protocol (General)
This protocol is a general guideline. Specific concentrations and incubation times may need to be optimized for your particular experimental setup.
-
Prepare Assay Buffer: A typical assay buffer for MMPs is 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% (w/v) Brij 35, pH 7.5.
-
Activate Pro-MMP-7 (if necessary): If you are using the inactive pro-form of MMP-7, it will need to be activated. A common method is incubation with p-aminophenylmercuric acetate (APMA).
-
Prepare Serial Dilutions of this compound: Thaw an aliquot of the this compound stock solution. Prepare a series of dilutions in the assay buffer to achieve the desired final concentrations for the inhibition curve.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the diluted this compound to the wells. Then, add the active MMP-7 enzyme. Incubate for a predetermined time at 37°C to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add a fluorogenic MMP-7 substrate to each well to initiate the enzymatic reaction.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
Data Analysis: Calculate the rate of substrate cleavage for each inhibitor concentration. Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.
Signaling Pathway Context
MMP-7 is a key enzyme in the degradation of the extracellular matrix (ECM). Its activity is implicated in various physiological and pathological processes, including cancer metastasis. Inhibitors like this compound block this activity.
References
Technical Support Center: Optimizing Mmp-7-IN-2 for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Mmp-7-IN-2 in cell-based assays. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure optimal results.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and highly selective small molecule inhibitor of Matrix Metalloproteinase-7 (MMP-7). MMP-7 is a zinc-dependent endopeptidase that plays a crucial role in the breakdown of extracellular matrix (ECM) components.[1] By specifically targeting the active site of MMP-7, this compound blocks its enzymatic activity, thereby preventing the degradation of the ECM and modulating downstream signaling pathways.[1]
2. What is the recommended starting concentration for this compound in cell-based assays?
The optimal concentration of this compound is cell-type and assay-dependent. Based on its potent in vitro IC50 of 16 nM, a good starting point for most cell-based assays is between 1 µM and 5 µM.[2] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental setup.
3. How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO up to 100 mg/mL (137.14 mM).[2] For optimal stability, prepare a high-concentration stock solution in anhydrous DMSO, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -80°C for up to 6 months or -20°C for up to 1 month.[2] When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
4. Is this compound selective for MMP-7?
Yes, this compound exhibits high selectivity for MMP-7 over other MMPs. For instance, its IC50 for MMP-14 is 11,000 nM and for MMP-2 is 33,000 nM, demonstrating a significantly lower affinity for these related enzymes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibitory effect observed | Incorrect concentration: The concentration of this compound may be too low for the specific cell line or assay conditions. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 10 µM) to determine the optimal inhibitory concentration. |
| Inhibitor instability: The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh aliquots of this compound from a new stock solution stored at -80°C.[2] | |
| High cell density: A high number of cells can metabolize or bind the inhibitor, reducing its effective concentration. | Optimize the cell seeding density for your assay. | |
| Presence of serum proteins: Proteins in the serum of the culture medium can bind to the inhibitor, reducing its bioavailability. | Consider reducing the serum concentration during the inhibitor treatment period, if compatible with your cell line's health. | |
| High cytotoxicity observed | Concentration too high: The concentration of this compound may be toxic to the cells. | Perform a cell viability assay (e.g., MTT or MTS) to determine the maximum non-toxic concentration.[2][3] |
| Solvent toxicity: The concentration of the solvent (DMSO) may be too high. | Ensure the final DMSO concentration in the culture medium is below 0.1%. Prepare a vehicle control with the same DMSO concentration to assess its effect. | |
| Prolonged incubation time: Extended exposure to the inhibitor may lead to cell death. | Optimize the incubation time. A shorter treatment period may be sufficient to observe the desired inhibitory effect without causing significant cytotoxicity.[2] | |
| Inconsistent results | Variability in cell culture: Differences in cell passage number, confluency, or health can lead to variable responses. | Use cells within a consistent passage number range and ensure a uniform seeding density and confluency across experiments. |
| Inaccurate pipetting: Errors in preparing dilutions can lead to inconsistent inhibitor concentrations. | Use calibrated pipettes and prepare a master mix of the inhibitor-containing medium to ensure even distribution across wells. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to establish a non-toxic working concentration range.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and replace it with 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Cell Migration Assay (Boyden Chamber/Transwell Assay)
This assay assesses the effect of this compound on the migratory capacity of cells.
Materials:
-
Cells of interest
-
This compound
-
24-well Transwell inserts (8 µm pore size)
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
Procedure:
-
Pre-treat cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 hours).
-
Harvest the pre-treated cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 500 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate for a period that allows for cell migration (e.g., 12-24 hours), depending on the cell type.
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with the fixation solution for 10 minutes.
-
Stain the cells with Crystal Violet solution for 15 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Elute the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 590 nm, or count the number of migrated cells in several fields of view under a microscope.
Gelatin Zymography for MMP-7 Activity
This technique is used to detect the enzymatic activity of MMP-7 in cell culture supernatants. While gelatin is not the primary substrate for MMP-7, this method can be adapted for its detection. For more specific detection of MMP-7, casein zymography is often preferred.[5]
Materials:
-
Conditioned cell culture medium (from cells treated with or without this compound)
-
SDS-PAGE equipment
-
Polyacrylamide gel containing 0.1% gelatin
-
Non-reducing sample buffer
-
Renaturation buffer (e.g., 2.5% Triton X-100 in water)
-
Incubation buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM CaCl2, 1 µM ZnCl2)
-
Staining solution (Coomassie Brilliant Blue R-250)
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Collect conditioned medium from cell cultures and centrifuge to remove debris.
-
Mix the conditioned medium with non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto a polyacrylamide gel containing gelatin.
-
Run the electrophoresis at 4°C.[6]
-
After electrophoresis, wash the gel twice for 30 minutes in renaturation buffer to remove SDS and allow the enzyme to renature.[6]
-
Incubate the gel in the incubation buffer at 37°C for 16-48 hours.[6]
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.[6]
-
Destain the gel until clear bands appear against a blue background. These clear bands indicate areas of gelatin degradation by MMPs. The intensity of the bands corresponds to the enzymatic activity.
Signaling Pathways and Experimental Workflows
MMP-7 Signaling Pathways
MMP-7 is involved in several key signaling pathways that regulate cell behavior, including proliferation, invasion, and apoptosis. Understanding these pathways is crucial for interpreting the effects of this compound.
Caption: Overview of MMP-7 signaling pathways and the inhibitory action of this compound.
Experimental Workflow for Optimizing this compound Concentration
This workflow provides a logical sequence of experiments to determine the optimal concentration of this compound for your specific cell-based assay.
Caption: Step-by-step workflow for optimizing this compound concentration in cell-based assays.
Troubleshooting Logic Diagram
This diagram helps to diagnose and resolve common issues encountered when using this compound.
Caption: A logical flow diagram for troubleshooting common issues with this compound experiments.
References
Mmp-7-IN-2 off-target effects and how to mitigate them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Mmp-7-IN-2 effectively. The information addresses potential issues, particularly concerning off-target effects, and offers guidance on how to mitigate them during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
Currently, there is no publicly available, specific data detailing the comprehensive off-target profile of this compound against a broad panel of other matrix metalloproteinases (MMPs) or other protein families like kinases. The development of highly selective MMP inhibitors has historically been a significant challenge due to the high degree of homology within the MMP family's active sites.[1] Early generations of broad-spectrum MMP inhibitors often led to significant off-target effects, most notably musculoskeletal syndrome (MSS), which is thought to result from the inhibition of multiple MMPs and possibly other related enzymes like ADAMs (A Disintegrin and Metalloproteinases).[2]
Q2: How can I determine if this compound is exhibiting off-target effects in my experiments?
Observing unexpected cellular phenotypes or experimental outcomes that are inconsistent with the known functions of MMP-7 can be an indication of off-target effects. To investigate this, it is crucial to include rigorous controls in your experimental design. This includes using a structurally distinct MMP-7 inhibitor, if available, to see if the same phenotype is produced. Additionally, employing a rescue experiment where the activity of MMP-7 is restored can help confirm that the observed effect is due to on-target inhibition.
Q3: What are the general strategies to mitigate off-target effects of MMP inhibitors like this compound?
Mitigating off-target effects is crucial for the accurate interpretation of experimental results. Key strategies include:
-
Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired biological response. A thorough dose-response analysis will help in identifying a therapeutic window where on-target effects are maximized and off-target effects are minimized.
-
Use of Negative Controls: In cellular assays, include a negative control, such as a vehicle-treated group, to account for any effects of the solvent.
-
Orthogonal Approaches: Confirm key findings using non-pharmacological methods, such as siRNA or shRNA-mediated knockdown of MMP-7.[3] This helps to ensure that the observed phenotype is a direct result of reduced MMP-7 activity.
-
Selective Inhibitor Design: Newer strategies in MMP inhibitor design focus on targeting unique exosites or secondary binding pockets outside the conserved catalytic zinc-binding site to achieve greater selectivity.[4][5] While this compound's design is proprietary, being aware of these principles can inform the interpretation of its behavior.
Troubleshooting Guide
Issue: Inconsistent or unexpected results in cellular assays.
If you are observing unexpected phenotypes or your results are not reproducible, consider the following troubleshooting steps:
-
Confirm MMP-7 Expression: Verify the expression of MMP-7 in your cell line or experimental model at the protein level.
-
Assess Inhibitor Potency: Perform an in vitro enzymatic assay to confirm the potency of your batch of this compound against recombinant human MMP-7.
-
Evaluate Off-Target Inhibition: If possible, screen this compound against a panel of related MMPs (e.g., MMP-1, MMP-2, MMP-9) to assess its selectivity.
-
Control for Cellular Health: Ensure that the concentrations of this compound used are not causing general cellular toxicity, which could be misinterpreted as a specific biological effect. A simple cell viability assay (e.g., MTT or Trypan Blue exclusion) can address this.
Data on Potential Off-Target Liabilities of MMP Inhibitors
While specific data for this compound is not available, the following table summarizes common off-target liabilities for MMP inhibitors as a class, which researchers should be aware of.
| Target Class | Specific Examples | Potential Consequence of Off-Target Inhibition |
| Other MMPs | MMP-1, MMP-2, MMP-9, MT-MMPs | Musculoskeletal syndrome, impaired wound healing, altered inflammatory responses.[2][4] |
| ADAMs | ADAM10, ADAM17 (TACE) | Interference with shedding of various cell surface proteins, impacting signaling pathways. |
| Other Metalloproteinases | Unintended disruption of extracellular matrix remodeling and cellular signaling. |
Experimental Protocols
Protocol 1: Assessing the Selectivity of an MMP Inhibitor
This protocol outlines a general method for determining the selectivity of an MMP inhibitor using commercially available enzymatic assays.
Objective: To determine the IC50 values of this compound against MMP-7 and a panel of other MMPs.
Materials:
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Recombinant human MMPs (e.g., MMP-1, MMP-2, MMP-7, MMP-9)
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Fluorogenic MMP substrate
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Assay buffer
-
This compound
-
Microplate reader
Method:
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Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the recombinant MMP enzyme to each well.
-
Add the diluted this compound to the wells and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate.
-
Monitor the fluorescence intensity over time using a microplate reader.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value for each MMP.
-
Selectivity is determined by comparing the IC50 for MMP-7 to the IC50 values for other MMPs.
Protocol 2: Mitigating Off-Target Effects in a Cellular Context
This protocol describes how to use a dose-response experiment and a genetic knockdown control to mitigate and verify potential off-target effects.
Objective: To identify a specific concentration of this compound that inhibits MMP-7 activity with minimal off-target effects and to validate the on-target effect using siRNA.
Materials:
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Cells of interest
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This compound
-
siRNA targeting MMP-7
-
Non-targeting control siRNA
-
Transfection reagent
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Cell lysis buffer
-
Antibodies for Western blotting (MMP-7 and a loading control)
-
Assay reagents for the specific cellular phenotype being measured
Method:
Part A: Dose-Response Experiment
-
Seed cells in appropriate culture plates.
-
Treat cells with a range of concentrations of this compound (e.g., from nanomolar to micromolar).
-
Include a vehicle-only control.
-
After the desired treatment period, assess the cellular phenotype of interest (e.g., cell migration, invasion).
-
Concurrently, perform a cell viability assay to identify concentrations that are non-toxic.
-
Select the lowest concentration of this compound that produces a significant effect on the phenotype without affecting cell viability for future experiments.
Part B: siRNA Knockdown for On-Target Validation
-
Transfect cells with either MMP-7 specific siRNA or a non-targeting control siRNA.
-
After 48-72 hours, confirm MMP-7 knockdown by Western blotting.
-
Assess the cellular phenotype of interest in the MMP-7 knockdown cells and compare it to the phenotype observed with this compound treatment. A similar phenotypic outcome provides strong evidence for on-target activity.
Visualizations
Caption: On-target vs. potential off-target inhibition by this compound.
Caption: Troubleshooting workflow for suspected off-target effects.
References
- 1. Potential clinical implications of recent MMP inhibitor design strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MMP-7 is Upregulated by COX-2 and Promotes Proliferation and Invasion of Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the therapeutic applications for MMP1 inhibitors? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting Mmp-7-IN-2 in vivo experiment variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mmp-7-IN-2 in in vivo experiments. Our goal is to help you navigate potential challenges and minimize experimental variability for more robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vivo studies with this compound, offering potential causes and actionable solutions.
Q1: We are observing high variability in the therapeutic response to this compound between individual animals in the same treatment group. What are the potential causes?
High inter-animal variability is a frequent challenge in in vivo studies. Several factors related to the compound, the animal model, and the experimental procedures can contribute to this issue.
-
Compound Formulation and Administration:
-
Inconsistent Formulation: this compound is poorly soluble in aqueous solutions.[1][2] Inconsistent preparation of the formulation can lead to variable drug concentrations and bioavailability. Ensure a standardized and validated protocol for solubilizing and administering the compound. The use of excipients such as DMSO, cyclodextrins, or lipid-based formulations can improve solubility, but must be used consistently.[3][4][5]
-
Inaccurate Dosing: Verify the accuracy of dosing volumes and the concentration of the dosing solution for each animal.
-
-
Animal-Related Factors:
-
Genetic Drift: If using an outbred or genetically diverse animal strain, inherent genetic differences can lead to varied metabolic rates and drug responses.
-
Health Status: Underlying subclinical infections or stress can alter physiological responses and drug metabolism. Ensure all animals are healthy and properly acclimated before starting the experiment.
-
Microbiome Differences: The gut microbiome can influence the metabolism and absorption of orally administered compounds. Housing conditions and diet should be standardized to minimize variations in the microbiome.
-
-
Procedural Variability:
-
Inconsistent Timing: Ensure that the timing of dosing, sample collection, and measurements is consistent across all animals.
-
Route of Administration: The chosen route of administration (e.g., oral gavage, intraperitoneal injection) should be performed consistently and by trained personnel to minimize variability in absorption.
-
Q2: The in vivo efficacy of this compound in our study is lower than expected based on its reported IC50 value. Why might this be the case?
A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development.[6] Several factors can contribute to this observation.
-
Pharmacokinetics and Bioavailability:
-
Poor Absorption: this compound may have low oral bioavailability due to its poor solubility.[1][2] Consider alternative routes of administration or formulation strategies to enhance absorption.[4][5]
-
Rapid Metabolism: The compound might be rapidly metabolized in the liver, leading to low systemic exposure. While this compound has shown good stability in liver microsomes in vitro, in vivo metabolism can be more complex.[1][7]
-
Poor Tissue Penetration: The inhibitor may not be reaching the target tissue in sufficient concentrations to exert its effect.
-
-
Target Engagement:
-
Insufficient Dose: The administered dose may not be high enough to achieve a therapeutic concentration at the target site. A dose-response study is recommended to determine the optimal dose.
-
High Protein Binding: Extensive binding to plasma proteins can reduce the concentration of free, active drug available to inhibit MMP-7.
-
-
Biological Factors:
-
Redundant Pathways: Other proteases or biological pathways may compensate for the inhibition of MMP-7 in the in vivo model, leading to a diminished therapeutic effect.
-
Off-Target Effects: At higher concentrations, the inhibitor might have off-target effects that counteract its therapeutic benefit.[8]
-
Q3: How should we prepare this compound for in vivo administration, given its poor solubility?
Proper formulation is critical for achieving consistent and reliable results with poorly soluble compounds like this compound.
-
Solvent Selection: this compound is soluble in DMSO.[1][2] For in vivo use, a co-solvent system is often necessary to keep the compound in solution upon dilution in an aqueous vehicle. Common co-solvents include PEG400, propylene glycol, and ethanol. It is crucial to perform a vehicle toxicity study to ensure the chosen solvent system is well-tolerated by the animals at the intended dose and volume.
-
Formulation Strategies:
-
Suspensions: If a solution is not feasible, a micronized suspension can be prepared using suspending agents like carboxymethylcellulose (CMC) or Tween 80. Ensure the particle size is uniform and the suspension is homogenous before each administration.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the oral absorption of lipophilic compounds.[4]
-
Inclusion Complexes: Cyclodextrins can be used to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.
-
Q4: What are the key considerations for designing a robust in vivo study with this compound?
A well-designed study is essential for obtaining meaningful and reproducible data.
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Animal Model Selection: Choose an animal model that is relevant to the disease being studied and in which MMP-7 is known to play a significant pathological role.
-
Dose and Schedule: Conduct a pilot study to determine the maximum tolerated dose (MTD) and to establish a dose-response relationship. The dosing schedule should be based on the pharmacokinetic profile of the compound, if known.
-
Controls: Include appropriate control groups, such as a vehicle control group and a positive control group (if available).
-
Sample Size: The number of animals per group should be sufficient to detect a statistically significant difference between groups. Power calculations should be performed to determine the appropriate sample size.[9]
-
Blinding and Randomization: To minimize bias, the study should be conducted in a blinded and randomized manner.[10]
-
Endpoint Analysis: Clearly define the primary and secondary endpoints of the study before initiation. These could include measurements of tumor growth, fibrosis, or specific biomarkers of MMP-7 activity.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) |
| MMP-7 | 16 |
| MMP-14 | 11000 |
| MMP-12 | 12000 |
| MMP-2 | 33000 |
| MMP-1 | >100000 |
| MMP-3 | >100000 |
| MMP-8 | >100000 |
| MMP-9 | >100000 |
| MMP-13 | >100000 |
| (Data sourced from MedChemExpress Product Data Sheet)[2] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C28H40ClF3N6O9S |
| Molecular Weight | 729.17 g/mol |
| Solubility (DMSO) | 100 mg/mL (137.14 mM) |
| (Data sourced from MedChemExpress Product Data Sheet)[2] |
Experimental Protocols
A detailed, step-by-step experimental protocol is crucial for reproducibility. Below is a generalized protocol for an in vivo efficacy study using this compound in a mouse xenograft model. This should be adapted based on the specific research question and animal model.
Protocol: In Vivo Efficacy of this compound in a Xenograft Mouse Model
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Acclimatize animals for at least one week before the start of the experiment.
-
-
Cell Culture and Tumor Implantation:
-
Culture a human cancer cell line known to express MMP-7 (e.g., colon or pancreatic cancer cells).
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the animals into treatment and control groups (n=8-10 animals per group).
-
-
This compound Formulation and Administration:
-
Prepare the dosing solution of this compound. For example, dissolve the compound in DMSO to create a stock solution, which is then diluted with a vehicle such as PEG400 and saline to the final dosing concentration. The final DMSO concentration should be kept low (e.g., <10%) to avoid toxicity.
-
Prepare the vehicle control solution with the same composition but without this compound.
-
Administer this compound or vehicle to the respective groups via the chosen route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule (e.g., once or twice daily).
-
-
Efficacy and Tolerability Assessment:
-
Continue to monitor tumor volume and body weight of the animals regularly.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint and Sample Collection:
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the animals.
-
Collect blood samples for pharmacokinetic analysis.
-
Excise tumors and measure their final weight and volume.
-
Collect tumors and other relevant tissues for pharmacodynamic and histological analysis (e.g., Western blot for MMP-7 substrates, immunohistochemistry).
-
Visualizations
The following diagrams illustrate key concepts related to MMP-7 and in vivo experimentation.
Caption: MMP-7 Signaling Pathway and Inhibition by this compound.
Caption: General Workflow for an In Vivo Efficacy Study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MMP7 - Wikipedia [en.wikipedia.org]
- 9. How to calculate sample size in animal studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. animal-journal.eu [animal-journal.eu]
Technical Support Center: Enhancing the Bioavailability of MMP-7-IN-2
Welcome to the technical support center for MMP-7-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and improving the bioavailability of this potent and selective MMP-7 inhibitor. The following information is curated to address common challenges encountered during preclinical development and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent and selective inhibitor of Matrix Metalloproteinase-7 (MMP-7), with an IC50 of 16 nM.[1] MMP-7 is implicated in various pathological processes, including cancer and fibrosis, making it a significant therapeutic target. While this compound demonstrates good stability in serum and liver microsomes, its oral bioavailability can be a hurdle for achieving optimal therapeutic efficacy in in vivo models.[1] Like many complex synthetic molecules, poor aqueous solubility and/or low intestinal permeability are often the primary factors limiting oral absorption.
Q2: What are the first steps to identify the cause of low bioavailability for this compound?
A2: The initial and most critical step is to determine the Biopharmaceutics Classification System (BCS) class of this compound. The BCS categorizes drugs based on their aqueous solubility and intestinal permeability.[2][3][4] This classification will guide the formulation strategy. The key experiments to perform are:
-
Aqueous Solubility Studies: Determine the solubility of this compound across a physiologically relevant pH range (typically pH 1.2 to 6.8).
-
Permeability Assessment: Utilize an in vitro model like the Caco-2 cell permeability assay to evaluate the intestinal permeability of the compound.[5][6][7]
Q3: Based on the likely properties of this compound, what is its probable BCS classification?
A3: While specific experimental data for this compound is not publicly available, based on its complex chemical structure (C28H40ClF3N6O9S) and the common challenges with similar compounds, it is reasonable to hypothesize that this compound may fall into one of two BCS classes:
-
BCS Class II (Low Solubility, High Permeability): In this scenario, the primary obstacle to oral absorption is the poor dissolution of the compound in the gastrointestinal fluids.
-
BCS Class IV (Low Solubility, Low Permeability): This represents a more challenging scenario where both poor dissolution and poor permeation across the intestinal wall limit bioavailability.
Q4: What general strategies can be employed to improve the bioavailability of a compound like this compound?
A4: A variety of formulation and chemical modification strategies can be explored, tailored to the specific challenges identified:
-
Physical Modifications: These approaches aim to increase the surface area of the drug particles, thereby enhancing the dissolution rate. Techniques include micronization and nanosuspension.
-
Formulation Strategies: These involve the use of excipients to improve solubility and/or permeability. Common approaches include:
-
Solid Dispersions: Dispersing the drug in a polymer matrix can create an amorphous form, which has higher solubility than the crystalline form.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of poorly soluble drugs.
-
-
Chemical Modifications:
-
Prodrugs: Modifying the chemical structure to create a more soluble or permeable prodrug that is converted to the active compound in vivo.
-
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low and variable plasma concentrations after oral administration. | Poor aqueous solubility leading to incomplete dissolution. | 1. Conduct pH-solubility profile studies. 2. Consider formulation strategies to enhance solubility, such as creating a solid dispersion or using a lipid-based formulation. 3. Particle size reduction through micronization or nanomilling could also be beneficial. |
| High in vitro potency does not translate to in vivo efficacy. | Low permeability across the intestinal epithelium. | 1. Perform a Caco-2 permeability assay to confirm low permeability. 2. Investigate the potential for efflux by transporters by including specific inhibitors in the Caco-2 assay. 3. Explore the use of permeation enhancers in the formulation. 4. Consider a prodrug approach to improve lipophilicity and passive diffusion. |
| Significant degradation of the compound in the gastrointestinal tract. | Enzymatic or pH-mediated degradation. | 1. Assess the stability of this compound in simulated gastric and intestinal fluids. 2. If degradation is observed, consider enteric-coated formulations to protect the compound from the acidic environment of the stomach. 3. Co-administration with enzyme inhibitors could be a potential, though more complex, strategy. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (pH-Profile)
Objective: To determine the solubility of this compound in aqueous buffers across a physiologically relevant pH range.
Materials:
-
This compound
-
Phosphate buffered saline (PBS) at various pH values (e.g., 1.2, 4.5, 6.8)
-
HPLC or UV-Vis spectrophotometer for quantification
-
Shaking incubator or orbital shaker
-
Centrifuge
-
0.45 µm syringe filters
Methodology:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to vials containing buffers of different pH values.
-
Incubate the vials at a controlled temperature (e.g., 25°C or 37°C) with constant agitation for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Quantify the concentration of this compound in the filtered supernatant using a validated analytical method (e.g., HPLC-UV).
-
Repeat the measurement at each pH value to generate a pH-solubility profile.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound using an in vitro Caco-2 cell monolayer model.[5][6][7]
Materials:
-
Caco-2 cells
-
Transwell inserts with microporous membranes
-
Cell culture medium and reagents
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS for quantification
Methodology:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of Lucifer yellow.
-
For the apical to basolateral (A-B) permeability assessment, add a solution of this compound in HBSS to the apical side of the Transwell insert.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side.
-
To assess basolateral to apical (B-A) transport (to evaluate efflux), add the compound to the basolateral side and sample from the apical side.
-
Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Protocol 3: Preclinical Oral Bioavailability Study in Rodents
Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of this compound in a rodent model (e.g., rats or mice).[8][9][10][11][12]
Materials:
-
This compound
-
Appropriate vehicle for intravenous (IV) and oral (PO) administration
-
Sprague-Dawley rats or C57BL/6 mice
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
LC-MS/MS for bioanalysis
Methodology:
-
Divide the animals into two groups: one for IV administration and one for PO administration.
-
For the IV group, administer a known dose of this compound (e.g., 1 mg/kg) via the tail vein.
-
For the PO group, administer a higher dose (e.g., 10 mg/kg) via oral gavage.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) after administration.
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Plot the plasma concentration versus time for both IV and PO routes.
-
Calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) for both IV and PO administration.
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Quantitative Data Summary
The following tables provide a framework for organizing and comparing data from the suggested experiments.
Table 1: pH-Dependent Solubility of this compound
| pH | Solubility (µg/mL) |
| 1.2 | |
| 4.5 | |
| 6.8 | |
| 7.4 |
Table 2: Caco-2 Permeability of this compound
| Parameter | Value | Classification |
| Papp (A-B) (x 10⁻⁶ cm/s) | Low/High | |
| Papp (B-A) (x 10⁻⁶ cm/s) | ||
| Efflux Ratio | Efflux/No Efflux |
Table 3: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | IV Administration | Oral Administration |
| Dose (mg/kg) | ||
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (ng*h/mL) | ||
| Absolute Bioavailability (F%) | N/A |
Visualizations
Signaling Pathways Involving MMP-7
MMP-7 is involved in complex signaling pathways that can influence cell behavior. One such pathway is the activation of Notch signaling, which can lead to cellular dedifferentiation.[13] Additionally, MMP-7 can be upregulated by the COX-2 pathway and can itself activate the EGFR-mediated MEK-ERK signaling pathway, promoting cell proliferation and invasion.[14][15]
Caption: Key signaling pathways influenced by MMP-7 activity.
Experimental Workflow for Assessing Oral Bioavailability
The process of evaluating and improving the oral bioavailability of a compound like this compound follows a logical progression from in vitro characterization to in vivo testing.
Caption: Workflow for troubleshooting and improving bioavailability.
Logical Relationship for Formulation Strategy Selection
The choice of an appropriate formulation strategy is directly linked to the determined BCS classification of this compound.
Caption: Decision tree for selecting a formulation strategy based on BCS class.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Applying Biopharmaceutical Classification System (BCS) Criteria to Predict Oral Absorption of Drugs in Dogs: Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. database.ich.org [database.ich.org]
- 5. enamine.net [enamine.net]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Effect of a matrix metalloproteinase sequestering biomaterial on Caco-2 epithelial cell barrier integrity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 9. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Standardized Protocol for Mouse Longevity Studies in Preclinical Drug Development [aginganddisease.org]
- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 13. pnas.org [pnas.org]
- 14. Involvement of MMP-7 in invasion of pancreatic cancer cells through activation of the EGFR mediated MEK–ERK signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MMP-7 is Upregulated by COX-2 and Promotes Proliferation and Invasion of Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Mmp-7-IN-2 Technical Support Center: A Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and potential degradation of Mmp-7-IN-2. The following frequently asked questions (FAQs) and troubleshooting guide are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial to maintain its stability and activity. The recommended storage conditions vary depending on whether the compound is in solid form or dissolved in a solvent.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Instructions |
| Powder | -80°C | 2 years | Sealed, away from moisture and light[1][2][3] |
| -20°C | 1 year | Sealed, away from moisture and light[1][2][3] | |
| In Solvent | -80°C | 6 months | Sealed, away from moisture and light[1][2][3][4][5] |
| -20°C | 1 month | Sealed, away from moisture and light[1][2][3][4][5] |
2. How should I handle this compound upon receipt?
This compound is typically shipped at room temperature for domestic destinations.[1][2] Upon receipt, it is recommended to store the compound as a powder at -20°C for short-term storage or -80°C for long-term storage, ensuring the container is tightly sealed and protected from light and moisture.[1][2][3]
3. What is the recommended solvent for reconstituting this compound?
This compound is soluble in DMSO.[1][3]
4. How can I prevent degradation of this compound in solution?
To minimize degradation in solution, it is crucial to aliquot the stock solution into single-use volumes and store them at -80°C for up to 6 months or -20°C for up to 1 month.[1][4][5] This practice helps to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1][4][5]
5. Is this compound stable in experimental conditions?
This compound has demonstrated good stability in serum and liver microsomes without significant degradation when tested at concentrations of 1-5 μM for a duration of 15 minutes to 4 hours.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity | Improper storage | Ensure the compound is stored at the recommended temperature and protected from light and moisture. Review the storage conditions table above. |
| Repeated freeze-thaw cycles | Aliquot the stock solution into single-use vials to minimize the number of freeze-thaw cycles.[1][4][5] | |
| Inconsistent experimental results | Compound degradation | Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. |
| Inaccurate concentration | Verify the concentration of your stock solution. Ensure the powder was fully dissolved in the solvent. | |
| Precipitate formation in the stock solution | Low temperature | Before use, allow the vial to warm to room temperature and gently mix to ensure the solution is homogeneous.[6] |
Experimental Protocols
Protocol for Reconstitution and Aliquoting of this compound
-
Preparation: Before opening the vial, allow the this compound powder to equilibrate to room temperature.
-
Reconstitution: Add the appropriate volume of DMSO to the vial to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution, refer to the supplier's datasheet for the required volume of DMSO.
-
Dissolution: Gently vortex or sonicate the vial to ensure the powder is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use polypropylene tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][4][5] Ensure the tubes are tightly sealed and protected from light.
Visualizations
Caption: A flowchart illustrating the recommended workflow for handling this compound from receipt to experimental use.
Caption: A diagram showing the positive and negative factors that influence the stability of this compound.
References
Mmp-7-IN-2 experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MMP-7-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Matrix Metalloproteinase-7 (MMP-7).[1][2] Its mechanism of action involves targeting the active site of the MMP-7 enzyme. The active site of MMPs contains a zinc ion that is essential for their catalytic activity.[3] Many MMP inhibitors, including likely this compound, are designed to chelate this zinc ion, rendering the enzyme inactive and preventing it from degrading its natural substrates in the extracellular matrix.[3]
Q2: What is the recommended concentration of this compound for in vitro experiments?
For cell-based assays, a starting concentration range of 1-5 µM is recommended.[2] However, the optimal concentration will depend on the specific cell line, experimental conditions, and the desired level of MMP-7 inhibition. It is always best practice to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q3: How should I dissolve and store this compound?
This compound is soluble in DMSO at a concentration of 100 mg/mL (137.14 mM), though ultrasonic treatment may be necessary.[2] It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic and the presence of water can significantly impact solubility.[2]
For storage:
-
Powder: Store at -80°C for up to 2 years or at -20°C for up to 1 year, sealed and protected from moisture and light.[2]
-
In solvent (DMSO): Store at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from moisture and light.[2]
Q4: Is this compound selective for MMP-7?
This compound is described as a selective inhibitor of MMP-7.[1][2] However, due to structural similarities among the active sites of MMPs, some off-target effects on other MMPs can occur.[3] It is recommended to test the effect of this compound on the activity of other relevant MMPs in your experimental system to confirm its selectivity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no inhibitory effect | Incorrect concentration: The concentration of this compound may be too low to effectively inhibit MMP-7 in your system. | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. |
| Compound degradation: Improper storage or handling may have led to the degradation of the inhibitor. | Ensure the compound has been stored correctly according to the manufacturer's instructions (powder at -80°C or -20°C, stock solutions at -80°C or -20°C).[2] Prepare fresh stock solutions if degradation is suspected. | |
| Low MMP-7 expression/activity: The target cells may not express or secrete sufficient levels of active MMP-7. | Confirm MMP-7 expression and activity in your cell line or experimental model using techniques like Western Blot, ELISA, or a specific MMP-7 activity assay. | |
| Cell toxicity observed | High concentration of inhibitor: The concentration of this compound may be too high, leading to off-target effects and cytotoxicity. | Perform a cell viability assay (e.g., MTT or CCK-8) to determine the cytotoxic concentration of the inhibitor on your cells.[1][4] Use a concentration that effectively inhibits MMP-7 without causing significant cell death. |
| High DMSO concentration: The final concentration of the solvent (DMSO) in the cell culture medium may be toxic to the cells. | Ensure the final DMSO concentration in your experiments does not exceed a level that is toxic to your specific cells, typically below 0.5%. Run a vehicle control with the same concentration of DMSO to assess its effect. | |
| Difficulty dissolving the compound | Hygroscopic nature of the compound and solvent: this compound is hygroscopic, and using DMSO that has absorbed moisture will reduce solubility.[2] | Use fresh, anhydrous DMSO for preparing stock solutions.[2] Gentle warming and sonication can also aid in dissolution.[2] |
Quantitative Data
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Reference |
| Target | MMP-7 | [1][2] |
| IC50 | 16 nM | [1][2] |
Table 2: Comparative Inhibitory Activity of Various MMP Inhibitors against MMPs (IC50 in nM)
| Inhibitor | MMP-1 | MMP-2 | MMP-3 | MMP-7 | MMP-8 | MMP-9 | MMP-13 | MMP-14 | Reference |
| Batimastat | 3 | 4 | 20 | 4 | 1 | 4 | 3 | 4 | [5] |
| Marimastat | 5 | 9 | 13 | 6 | 3 | 3 | 4 | - | [5] |
| Prinomastat | 1.3 | 0.5 | 0.9 | 0.4 | 0.2 | 0.6 | 0.2 | 0.1 | [6] |
| TIMP-2 (endogenous) | - | 0.2 (Ki) | - | - | - | 0.2 (Ki) | - | 0.1 (Ki) | [7] |
Note: This table provides a comparative overview of broad-spectrum MMP inhibitors. The selectivity of this compound should be experimentally determined against a panel of MMPs for specific research applications.
Experimental Protocols
General Protocol for a Cell-Based MMP-7 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on cell proliferation, a process often influenced by MMP-7 activity.
1. Cell Culture and Seeding:
- Culture your chosen cell line (e.g., A549 lung adenocarcinoma cells) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.[1]
- Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
2. Preparation of this compound Working Solutions:
- Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
- On the day of the experiment, dilute the stock solution in a serum-free medium to achieve the desired final concentrations (e.g., a serial dilution from 10 µM to 0.1 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
3. Treatment:
- Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound.
- Controls:
- Negative Control: Cells treated with a vehicle (medium with the same final concentration of DMSO).
- Positive Control (for inhibition): A known broad-spectrum MMP inhibitor like Batimastat or a specific anti-MMP-7 antibody.[8]
- Untreated Control: Cells in a normal culture medium.
4. Incubation:
- Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO2).
5. Assessment of Cell Proliferation (MTT Assay):
- Following incubation, add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[1]
- Solubilize the formazan crystals by adding DMSO or a solubilization buffer.
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[1]
6. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
Signaling Pathway Diagrams
Below are diagrams of key signaling pathways influenced by MMP-7 activity, created using the DOT language.
Caption: Wnt/β-catenin signaling pathway leading to MMP-7 expression.
Caption: MMP-7 mediated activation of the Notch signaling pathway.
Caption: MMP-7 involvement in the EGFR-MEK-ERK signaling pathway.
References
- 1. MMP-7 is Upregulated by COX-2 and Promotes Proliferation and Invasion of Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are MMP-7 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibition of Matrix Metalloproteinase-7 Attenuates Subpleural Fibrosis in Rheumatoid Arthritis-Associated Interstitial Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Selected Matrix Metalloproteinases (MMP-2, MMP-7) and Their Inhibitor (TIMP-2) in Adult and Pediatric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformation-Specific Inhibitory Anti-MMP-7 Monoclonal Antibody Sensitizes Pancreatic Ductal Adenocarcinoma Cells to Chemotherapeutic Cell Kill - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Mmp-7-IN-2: A Comparative Guide for Researchers
In the landscape of matrix metalloproteinase (MMP) inhibitors, Mmp-7-IN-2 has emerged as a notable selective inhibitor of MMP-7, an enzyme implicated in a variety of physiological and pathological processes, including cancer progression and tissue remodeling. This guide provides a comprehensive comparison of this compound with other MMP-7 inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of its role in key signaling pathways.
Quantitative Comparison of MMP-7 Inhibitors
The inhibitory activity of this compound and other selected MMP inhibitors is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of inhibitor potency.
| Inhibitor | MMP-7 IC50 (nM) | Other MMP IC50 Values (nM) | Selectivity Profile |
| This compound | 16 [1][2] | Data not broadly available, but described as selective for MMP-7.[1][2] | Potent and selective for MMP-7. |
| MMP-7-IN-1 | 10[2] | Data not broadly available, but described as highly potent and selective.[2] | Highly potent and selective for MMP-7. |
| TP0628103 | 0.17[2] | Data not broadly available, but described as a selective inhibitor.[2] | Exceptionally potent and selective for MMP-7. |
| MMP Inhibitor II | 30[2][3] | MMP-1 (24), MMP-3 (18.4), MMP-9 (2.7)[2][3] | A broad-range, reversible MMP inhibitor.[3] |
| Marimastat (BB-2516) | 13 | MMP-1 (5), MMP-2 (6), MMP-9 (3), MMP-14 (9) | A broad-spectrum MMP inhibitor. |
| ARP-100 | >50,000 | MMP-2 (12), MMP-9 (200), MMP-1 (>50,000), MMP-3 (4,500)[2] | Selective for MMP-2 and MMP-9 over MMP-7.[2] |
| BPHA | 795 | MMP-2 (12), MMP-9 (16), MMP-14 (17), MMP-1 (974), MMP-3 (>1000)[2] | Does not effectively inhibit MMP-7.[2] |
| MMP-2 Inhibitor II | 379,000 | MMP-2 (2,400), MMP-1 (45,000)[2] | Selective for MMP-2.[2] |
| GSM-192 (monoclonal antibody) | 132 ± 10 | Did not show cross-reactivity with MMP-9, -12, -13, and -14.[4] | Highly selective for the active form of human MMP-7.[4] |
Experimental Protocols
The following provides a generalized methodology for determining the inhibitory activity of compounds against MMP-7, based on commonly employed fluorogenic substrate assays.
Objective: To determine the IC50 value of a test compound against human recombinant MMP-7.
Materials:
-
Human recombinant MMP-7 (catalytic domain)
-
Fluorogenic MMP-7 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute human recombinant MMP-7 to the desired concentration in Assay Buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in Assay Buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Assay Reaction: a. Add a small volume of the diluted test compound or DMSO (vehicle control) to the wells of the 96-well plate. b. Add the diluted MMP-7 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding. c. Initiate the enzymatic reaction by adding the fluorogenic MMP-7 substrate to each well.
-
Data Acquisition: a. Immediately measure the fluorescence intensity at an excitation wavelength of 328 nm and an emission wavelength of 393 nm. b. Continue to monitor the fluorescence intensity at regular intervals for a specified period (e.g., 30-60 minutes).
-
Data Analysis: a. Calculate the rate of substrate cleavage for each concentration of the inhibitor. b. Plot the reaction rate as a function of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve.
Role of MMP-7 in Signaling Pathways
MMP-7 plays a crucial role in the tumor microenvironment by cleaving various substrates, which in turn activates multiple signaling pathways that promote cancer progression. The following diagrams illustrate some of the key pathways influenced by MMP-7.
Caption: MMP-7 modulates the tumor microenvironment.
MMP-7 is also involved in the activation of the EGFR signaling pathway, which is a critical driver of cell proliferation and survival in many cancers.
Caption: MMP-7 activates the EGFR signaling pathway.
Furthermore, MMP-7 can influence the Wnt/β-catenin signaling pathway through the cleavage of E-cadherin, leading to the release of β-catenin and its translocation to the nucleus.
Caption: MMP-7's impact on Wnt/β-catenin signaling.
References
A Comparative Efficacy Analysis of MMP-7 Inhibitors: MMP-7-IN-2 vs. Batimastat
For Immediate Release
A Comprehensive Guide for Researchers in Oncology and Fibrosis
This publication provides a detailed comparison of the efficacy of two matrix metalloproteinase-7 (MMP-7) inhibitors: the selective inhibitor MMP-7-IN-2 and the broad-spectrum inhibitor Batimastat. This guide is intended for researchers, scientists, and drug development professionals, offering a side-by-side analysis of their biochemical potency, cellular effects, and in vivo potential, supported by experimental data and detailed protocols.
Executive Summary
Matrix metalloproteinase-7 (MMP-7), or matrilysin, is a key enzyme implicated in the progression of cancer and fibrotic diseases. Its role in degrading extracellular matrix components and activating signaling pathways makes it a critical therapeutic target. This guide evaluates two prominent inhibitors: this compound, a potent and selective inhibitor of MMP-7, and Batimastat, a well-characterized broad-spectrum MMP inhibitor. While both compounds exhibit potent inhibition of MMP-7, their differing selectivity profiles suggest distinct therapeutic applications and potential side-effect profiles.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and Batimastat, providing a clear comparison of their inhibitory potency and selectivity.
Table 1: In Vitro Inhibitory Potency (IC50)
| Inhibitor | MMP-7 IC50 (nM) | Selectivity Profile |
| This compound | 16[1] | Described as a potent and selective inhibitor of MMP-7. Quantitative data on its inhibitory activity against other MMPs is not readily available in the public domain. |
| Batimastat | 6[2][3] | Broad-spectrum inhibitor with potent activity against multiple MMPs. |
Table 2: Batimastat IC50 Values Against a Panel of MMPs
| MMP Target | IC50 (nM) |
| MMP-1 | 3[2][3] |
| MMP-2 | 4[2][3] |
| MMP-3 | 20[2][3] |
| MMP-9 | 4[2][3] |
Mechanism of Action
This compound is a potent and selective small molecule inhibitor that targets the catalytic domain of MMP-7.[1] Its selectivity suggests a binding mode that is more specific to the unique structural features of the MMP-7 active site compared to other MMP family members.
Batimastat is a broad-spectrum, competitive, and reversible inhibitor of matrix metalloproteinases.[4] It functions by chelating the zinc ion essential for the catalytic activity of MMPs, thereby preventing the breakdown of the extracellular matrix. Its hydroxamate structure mimics the peptide linkage of collagen, allowing it to bind to the active site of various MMPs.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon the cited findings.
Enzymatic Activity Assay (IC50 Determination)
This protocol outlines a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against MMP-7.
Materials:
-
Recombinant human MMP-7 (active form)
-
Fluorogenic MMP-7 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compounds (this compound, Batimastat) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 50 µL of the diluted test compounds or vehicle control (DMSO in assay buffer) to each well.
-
Add 25 µL of the recombinant MMP-7 enzyme solution (at a final concentration of ~1-5 nM) to each well.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic MMP-7 substrate (at a final concentration of ~10 µM) to each well.
-
Immediately measure the fluorescence intensity (e.g., excitation at 328 nm and emission at 393 nm) at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assays
1. Cell Migration/Invasion Assay (Transwell Assay)
This assay assesses the ability of the inhibitors to block cancer cell migration and invasion, processes often mediated by MMPs.
Materials:
-
Cancer cell line known to express MMP-7 (e.g., HT-29 colon cancer cells)
-
Transwell inserts (8.0 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
Test compounds (this compound, Batimastat)
-
Cotton swabs
-
Crystal violet staining solution
-
Microscope
Procedure:
-
For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, the inserts are used without coating.
-
Seed cancer cells (e.g., 5 x 10^4 cells) in serum-free medium into the upper chamber of the Transwell inserts.
-
Add the test compounds at various concentrations to the upper chamber.
-
Fill the lower chamber with medium containing a chemoattractant, such as 10% FBS.
-
Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the insert with methanol and stain them with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Quantify the results and compare the inhibitory effects of the compounds.
In Vivo Efficacy in Animal Models
1. Tumor Xenograft Model
This in vivo model evaluates the anti-tumor efficacy of the inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for xenograft implantation (e.g., A549 lung cancer cells)
-
Test compounds (this compound, Batimastat) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compounds or vehicle control to the mice according to a predetermined schedule and route (e.g., intraperitoneal injection or oral gavage).
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth inhibition between the treatment and control groups to evaluate the efficacy of the inhibitors.
Mandatory Visualizations
MMP-7 Signaling Pathways
The following diagram illustrates the key signaling pathways involving MMP-7 and the points of intervention for MMP inhibitors.
Caption: MMP-7 signaling pathways and inhibitor intervention points.
Experimental Workflow
The following diagram outlines a typical experimental workflow for comparing the efficacy of this compound and Batimastat.
Caption: Experimental workflow for inhibitor efficacy comparison.
Discussion and Conclusion
This guide provides a foundational comparison between this compound and Batimastat. This compound emerges as a potent and selective inhibitor of MMP-7, making it a valuable tool for studies where specific targeting of MMP-7 is desired to minimize off-target effects. In contrast, Batimastat's broad-spectrum activity against multiple MMPs may be advantageous in therapeutic contexts where the inhibition of several MMPs is beneficial, such as in complex diseases involving extensive tissue remodeling. However, this lack of selectivity may also contribute to a broader range of side effects.
The choice between these two inhibitors will ultimately depend on the specific research question or therapeutic goal. For dissecting the specific roles of MMP-7 in a biological process, this compound is the more appropriate tool. For therapeutic applications where a wider range of MMPs contribute to pathology, a broad-spectrum inhibitor like Batimastat may be more effective, though careful consideration of its side-effect profile is warranted. Further head-to-head studies, particularly those providing a comprehensive selectivity profile for this compound, are needed to fully elucidate the comparative efficacy and safety of these two important research compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Batimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phase I trial of a novel matrix metalloproteinase inhibitor batimastat (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Mmp-7-IN-2: A Comparative Guide for Cancer Cell Line Validation
In the landscape of cancer research and drug development, matrix metalloproteinase-7 (MMP-7) has emerged as a significant therapeutic target. Its role in degrading the extracellular matrix is pivotal to tumor growth, invasion, and metastasis. This guide provides a comparative overview of Mmp-7-IN-2, a potent and selective inhibitor of MMP-7, alongside other known inhibitors. While this compound shows high potency in biochemical assays, a lack of peer-reviewed validation in cancer cell lines necessitates a framework for its independent evaluation. This document offers detailed experimental protocols and visualizations to aid researchers in this endeavor.
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor reported to have a high potency and selectivity for MMP-7, with a half-maximal inhibitory concentration (IC50) of 16 nM[1][2][3]. This level of potency suggests its potential as a valuable research tool and a candidate for further therapeutic development. However, to date, there is a notable absence of published studies validating the efficacy of this compound in various cancer cell lines.
Comparative Efficacy of MMP-7 Inhibitors
To contextualize the potential of this compound, it is useful to compare its reported potency with that of other known MMP-7 inhibitors. The following table summarizes the IC50 values for several of these compounds. It is important to note that some of these inhibitors, such as Batimastat and Marimastat, are broad-spectrum MMP inhibitors, while GSM-192 is a specific monoclonal antibody against MMP-7.
| Inhibitor | Type | Target | IC50 (nM) | Cancer Cell Line Validation |
| This compound | Small Molecule | MMP-7 | 16 [1][2][3] | Not yet published |
| GSM-192 | Monoclonal Antibody | Active MMP-7 | 132 ± 10[4][5] | Pancreatic (AsPC-1, CFPAC-1)[4] |
| Batimastat (BB-94) | Small Molecule | Broad-spectrum MMP | 6 (for MMP-7)[6][7][8] | Ovarian and Colon carcinoma xenografts[7] |
| Marimastat (BB-2516) | Small Molecule | Broad-spectrum MMP | 13[9], 16[10] | Gastric, Oral Squamous Cell, Head and Neck Squamous Cell carcinoma xenografts[10] |
| NNGH | Small Molecule | Broad-spectrum MMP | 13,000 (for MMP-7)[11] | Not specified for MMP-7 inhibition |
Experimental Protocols for Validation in Cancer Cell Lines
To facilitate the independent validation of this compound and other MMP-7 inhibitors, detailed protocols for key in vitro assays are provided below. These protocols are generalized from established methodologies and can be adapted to specific cancer cell lines and laboratory conditions.
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound or other MMP-7 inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[13]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the MMP-7 inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of the inhibitor's solvent, e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for an additional 2-4 hours in the dark at room temperature, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader[13].
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Migration and Invasion Assays (Transwell Assay)
These assays assess the ability of an inhibitor to block the migration (chemotaxis) and invasion of cancer cells through a porous membrane, mimicking key steps of metastasis.
Materials:
-
Cancer cell line of interest
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
This compound or other MMP-7 inhibitors
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane matrix (for invasion assay)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
For Migration Assay:
-
Starve the cancer cells in serum-free medium for 12-24 hours prior to the assay.
-
Add 600 µL of complete culture medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Resuspend the starved cells in serum-free medium containing different concentrations of the MMP-7 inhibitor or vehicle control.
-
Seed 100-200 µL of the cell suspension (e.g., 5 x 10^4 to 1 x 10^5 cells) into the upper chamber of the Transwell insert.
-
Incubate for a period that allows for cell migration (typically 12-48 hours), depending on the cell line.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixation solution.
-
Stain the fixed cells with a staining solution.
-
Wash the inserts and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope and calculate the average.
For Invasion Assay:
-
The procedure is similar to the migration assay, with an additional initial step of coating the upper surface of the Transwell membrane with a thin layer of Matrigel.
-
The Matrigel is allowed to solidify before seeding the cells. This matrix acts as a barrier that the cells must degrade and invade to migrate to the lower chamber.
Visualizing Key Pathways and Workflows
To further aid in the understanding of MMP-7's role and the experimental procedures for its inhibition, the following diagrams are provided.
Caption: MMP-7 Signaling Pathway in Cancer.
Caption: Workflow for this compound Validation.
Conclusion
This compound presents itself as a promising tool for investigating the role of MMP-7 in cancer biology due to its high in vitro potency. However, the absence of published data on its effects in cancer cell lines underscores the critical need for independent validation. The comparative data and detailed experimental protocols provided in this guide are intended to equip researchers with the necessary framework to objectively assess the performance of this compound and other MMP-7 inhibitors. Such validation is a crucial step towards understanding their therapeutic potential and advancing the development of novel anti-cancer strategies targeting MMP-7.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Conformation-Specific Inhibitory Anti-MMP-7 Monoclonal Antibody Sensitizes Pancreatic Ductal Adenocarcinoma Cells to Chemotherapeutic Cell Kill - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformation-Specific Inhibitory Anti-MMP-7 Monoclonal Antibody Sensitizes Pancreatic Ductal Adenocarcinoma Cells to Chemotherapeutic Cell Kill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Unmasking the Selectivity of a Potent MMP-7 Inhibitor: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a small molecule inhibitor is paramount. This guide provides a detailed comparison of a highly potent and selective Matrix Metalloproteinase-7 (MMP-7) inhibitor, designated as Compound 18, against a panel of other MMPs. The data presented herein, derived from robust in vitro enzymatic assays, offers a clear perspective on its cross-reactivity profile, aiding in its evaluation as a potential therapeutic agent.
Performance at a Glance: Inhibitory Potency and Selectivity
Compound 18 demonstrates exceptional potency against MMP-7 with a half-maximal inhibitory concentration (IC50) in the nanomolar range. To ascertain its selectivity, the compound was profiled against a panel of eight other MMPs, including collagenases (MMP-1, -8, -13), gelatinases (MMP-2, -9), stromelysins (MMP-3), and membrane-type MMPs (MMP-14), as well as MMP-12.
The following table summarizes the IC50 values of Compound 18 against this panel of MMPs, showcasing its remarkable selectivity for MMP-7.
| Target MMP | IC50 (nM)[1] | Selectivity over MMP-7 (fold) |
| MMP-7 | 2.2 | - |
| MMP-1 | >100,000 | >45,455 |
| MMP-2 | >100,000 | >45,455 |
| MMP-3 | >100,000 | >45,455 |
| MMP-8 | >100,000 | >45,455 |
| MMP-9 | >100,000 | >45,455 |
| MMP-12 | 640 | 291 |
| MMP-13 | >100,000 | >45,455 |
| MMP-14 | 99 | 45 |
As the data illustrates, Compound 18 exhibits a pronounced preference for MMP-7. The inhibitory activity against MMP-1, -2, -3, -8, -9, and -13 is negligible, with IC50 values exceeding 100,000 nM.[1] While some activity is observed against MMP-12 and MMP-14, the selectivity for MMP-7 remains significant, at 290-fold and 45-fold, respectively.[1]
Visualizing Selectivity: A Logical Relationship Diagram
The following diagram provides a clear visual representation of Compound 18's inhibitory profile, highlighting its high potency against MMP-7 in contrast to its significantly lower activity against other MMPs.
Caption: Potency of Compound 18 against MMP-7 vs. other MMPs.
Experimental Foundation: The Protocol for Determining IC50 Values
The presented data was obtained using a standardized in vitro enzymatic assay designed to measure the inhibitory activity of compounds against purified MMPs. The following is a detailed description of the typical methodology employed in such studies.
Materials and Reagents:
-
Recombinant human MMPs (MMP-1, -2, -3, -7, -8, -9, -12, -13, and -14)
-
Fluorogenic MMP substrate
-
Assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij-35)
-
Compound 18 (solubilized in DMSO)
-
96-well microplates (black, for fluorescence readings)
-
Fluorescence microplate reader
Experimental Workflow:
The following diagram outlines the key steps in the enzymatic assay used to determine the IC50 values.
Caption: Workflow for determining MMP inhibitory activity.
Detailed Assay Procedure:
-
Compound Dilution: A stock solution of Compound 18 is serially diluted in assay buffer to create a range of concentrations to be tested.
-
Enzyme and Inhibitor Pre-incubation: The recombinant MMP enzymes are diluted to a fixed concentration in the assay buffer. A specified volume of each diluted compound concentration is added to the wells of a 96-well plate, followed by the addition of the diluted enzyme solution. The plate is then incubated for a set period (e.g., 30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation and Measurement: Following the pre-incubation, the enzymatic reaction is initiated by adding a fluorogenic MMP substrate to each well. The fluorescence intensity is measured kinetically over time using a microplate reader at the appropriate excitation and emission wavelengths for the specific substrate.
-
Data Analysis: The initial reaction velocities (rates) are calculated from the linear phase of the fluorescence signal progression. The percentage of inhibition for each concentration of Compound 18 is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (enzyme and substrate without inhibitor). The IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, is then calculated by fitting the dose-response curve using a suitable non-linear regression model.
This rigorous and standardized approach ensures the reliability and reproducibility of the generated inhibitory data, providing a solid foundation for the comparative analysis of Compound 18's selectivity.
References
Head-to-Head Comparison: Mmp-7-IN-2 vs. Marimastat in MMP Inhibition
In the landscape of matrix metalloproteinase (MMP) inhibitors, the strategic divergence between highly selective and broad-spectrum agents is critical for advancing therapeutic research. This guide provides a detailed head-to-head comparison of Mmp-7-IN-2, a potent and selective MMP-7 inhibitor, and Marimastat, a well-established broad-spectrum MMP inhibitor. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform inhibitor selection for preclinical and translational research.
Biochemical Profile and Potency
This compound and Marimastat exhibit distinct inhibitory profiles, a direct reflection of their intended design and mechanism of action. This compound was developed as a highly selective agent against MMP-7, while Marimastat was designed for broad-spectrum activity across the MMP family.
Data Presentation: Inhibitory Activity (IC50) of this compound and Marimastat Against a Panel of MMPs
| Target MMP | This compound (IC50 in nM) | Marimastat (IC50 in nM) |
| MMP-1 | >10000 | 5 |
| MMP-2 | >10000 | 6 |
| MMP-3 | - | 230 |
| MMP-7 | 16 | 13 - 16 |
| MMP-8 | >10000 | - |
| MMP-9 | >10000 | 3 |
| MMP-13 | >10000 | - |
| MMP-14 | >10000 | 9 |
The data clearly illustrates that this compound possesses high potency and remarkable selectivity for MMP-7, with IC50 values against other tested MMPs being over 625-fold higher. In contrast, Marimastat demonstrates potent, broad-spectrum inhibition against several MMPs, including MMP-1, MMP-2, MMP-7, MMP-9, and MMP-14, with IC50 values in the low nanomolar range.
Mechanism of Action
Both inhibitors function by targeting the active site of the MMPs. MMPs are zinc-dependent endopeptidases, and many inhibitors, including Marimastat, chelate the zinc ion in the catalytic domain, rendering the enzyme inactive. The high selectivity of this compound is achieved through a design that hybridizes a binder for the S1' subsite of MMP-7 with short peptides, creating a molecule that fits optimally into the active site of MMP-7 with high affinity, while having poor affinity for the active sites of other MMPs.
Signaling Pathways and Experimental Workflows
To visualize the context in which these inhibitors operate and how their activity is assessed, the following diagrams illustrate the MMP-7 signaling pathway in cancer and a typical experimental workflow for in vitro inhibition assays.
Caption: MMP-7 signaling pathway in cancer.
Caption: In Vitro MMP Inhibition Assay Workflow.
Experimental Protocols
In Vitro MMP Inhibition Assay (Fluorogenic Substrate-Based)
This protocol outlines the general procedure for determining the in vitro inhibitory activity of compounds against MMPs.
Materials:
-
Recombinant human active MMP enzymes (e.g., MMP-1, MMP-2, MMP-7, etc.)
-
MMP inhibitor compounds (this compound, Marimastat) dissolved in DMSO
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in assay buffer.
-
In a 96-well plate, add the diluted inhibitor solutions to the respective wells. Include a positive control (MMP enzyme without inhibitor) and a negative control (assay buffer only).
-
Add the recombinant MMP enzyme to all wells except the negative control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) using a microplate reader. Measurements are typically taken every 1-2 minutes for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Determine the percent inhibition for each concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
In Vivo Experimental Design: Tumor Xenograft Model (Marimastat)
The following provides a general outline of an in vivo study design to evaluate the efficacy of Marimastat in a tumor xenograft model.
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID mice)
Tumor Cell Line:
-
A human cancer cell line known to be sensitive to MMP inhibition (e.g., head and neck squamous cell carcinoma).
Experimental Groups:
-
Vehicle Control
-
Marimastat alone
-
Standard-of-care chemotherapy/radiotherapy
-
Marimastat in combination with standard-of-care therapy
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Randomize mice into the different treatment groups.
-
Administer Marimastat (e.g., via oral gavage or osmotic pump) at a predetermined dose and schedule.
-
Administer other therapies as per the experimental design.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, immunohistochemistry for markers of proliferation, apoptosis, and angiogenesis).
Conclusion
This compound and Marimastat represent two distinct strategies for targeting MMPs in a research and potential therapeutic context. This compound is a valuable tool for specifically investigating the role of MMP-7 in various biological processes, offering high selectivity that minimizes off-target effects. This makes it particularly suitable for target validation and mechanistic studies. In contrast, Marimastat's broad-spectrum activity allows for the investigation of the collective role of multiple MMPs in complex processes like tumor invasion and metastasis. The choice between these two inhibitors will ultimately depend on the specific research question and the desired level of target engagement. This guide provides the foundational data and experimental context to aid in making an informed decision for future studies in the field of MMP research and drug development.
Mmp-7-IN-2: A Comparative Guide to a Potent and Selective MMP-7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mmp-7-IN-2, a potent inhibitor of Matrix Metalloproteinase-7 (MMP-7), with other known MMP-7 inhibitors. The information presented is supported by experimental data to facilitate objective evaluation for research and drug development purposes.
Executive Summary
Matrix Metalloproteinase-7 (MMP-7), also known as matrilysin, is a key enzyme involved in the degradation of extracellular matrix components.[1] Its dysregulation is implicated in various pathological processes, including cancer progression, inflammation, and fibrosis.[1] Consequently, the development of potent and selective MMP-7 inhibitors is of significant interest for therapeutic applications. This compound has emerged as a highly potent and selective inhibitor of MMP-7. This guide compares its performance against other commercially available MMP-7 inhibitors, providing quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Comparative Analysis of MMP-7 Inhibitors
The inhibitory activity of this compound and other selected MMP-7 inhibitors is summarized in the table below. The data highlights the potency (IC50 values) and, where available, the selectivity of these compounds against various matrix metalloproteinases.
| Inhibitor | MMP-7 IC50 (nM) | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-3 IC50 (nM) | MMP-9 IC50 (nM) | MMP-14 IC50 (nM) | Selectivity Notes |
| This compound | 16[2] | Data not available | Data not available | Data not available | Data not available | Data not available | Described as a potent and selective inhibitor of MMP-7.[2] |
| TP0628103 | 0.17[3] | Data not available | Data not available | Data not available | Data not available | Data not available | Described as a selective inhibitor of MMP-7.[3] |
| Marimastat | 13[4] | 5[4] | 6[4] | 230 | 3 | 9[4] | Broad-spectrum MMP inhibitor. |
| MMP Inhibitor II | 30[5] | 24[5] | Data not available | 18.4[5] | 2.7[5] | Data not available | Broad-range, reversible MMP inhibitor.[5] |
Experimental Protocols
To validate the inhibitory effect of this compound or other compounds on MMP-7 activity, the following experimental protocols can be employed.
In Vitro MMP-7 Activity Assay (Fluorogenic Substrate-Based)
This assay measures the enzymatic activity of MMP-7 by detecting the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant human MMP-7
-
Fluorogenic MMP-7 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader with excitation/emission wavelengths suitable for the chosen substrate (e.g., 328 nm/393 nm)[6]
Procedure:
-
Activate pro-MMP-7 to its active form according to the manufacturer's instructions, often involving incubation with p-aminophenylmercuric acetate (APMA).[7]
-
Prepare serial dilutions of the test inhibitor in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.[6]
-
In a 96-well plate, add 50 µL of the diluted inhibitor solutions.
-
Add 50 µL of activated MMP-7 enzyme solution to each well.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the fluorogenic MMP-7 substrate solution to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths. Record measurements every 5 minutes for 30-60 minutes.[7]
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time curve.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Invasion Assay (Transwell Assay)
This assay assesses the ability of an inhibitor to block cancer cell invasion through a basement membrane matrix, a process often mediated by MMPs like MMP-7.
Materials:
-
Cancer cell line known to express MMP-7 (e.g., various carcinoma cell lines)
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Matrigel or other basement membrane matrix
-
Cell culture medium (serum-free and serum-containing)
-
Test inhibitor (e.g., this compound)
-
24-well plates
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify at 37°C.[8]
-
Culture the cancer cells to 70-90% confluency.
-
Harvest the cells and resuspend them in serum-free medium containing different concentrations of the test inhibitor.
-
Seed the cell suspension (e.g., 5 x 10^4 cells) into the upper chamber of the Matrigel-coated inserts.[9]
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.[8]
-
Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.[8]
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.[10]
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.[8]
-
Wash the inserts and allow them to air dry.[8]
-
Count the number of stained, invaded cells in several microscopic fields for each insert.
-
Quantify the inhibitory effect by comparing the number of invaded cells in the presence of the inhibitor to the control (vehicle-treated) group.
Signaling Pathways and Experimental Workflows
To understand the biological context of MMP-7 inhibition, it is crucial to visualize its role in relevant signaling pathways and the workflow of validation experiments.
MMP-7 in the Wnt/β-catenin Signaling Pathway
MMP-7 is a known transcriptional target of the canonical Wnt/β-catenin signaling pathway.[11] Furthermore, MMP-7 can promote β-catenin activation by cleaving E-cadherin, thus creating a positive feedback loop.[12][13]
Caption: Wnt/β-catenin signaling pathway leading to MMP-7 expression.
MMP-7 in the Notch Signaling Pathway
MMP-7 can activate the Notch signaling pathway in a ligand-independent manner by cleaving the Notch receptor, leading to the release of the Notch intracellular domain (NICD).[14][15]
Caption: MMP-7-mediated activation of the Notch signaling pathway.
Experimental Workflow for Validating MMP-7 Inhibitors
The following diagram illustrates the logical flow of experiments to validate the inhibitory effect of a compound like this compound on MMP-7.
Caption: Workflow for validating the inhibitory effect of this compound.
References
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. Marimastat | Synthetic Metalloprotease Inhibitors: R&D Systems [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. snapcyte.com [snapcyte.com]
- 9. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix Metalloproteinase-7 as a Surrogate Marker Predicts Renal Wnt/β-Catenin Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrix Metalloproteinase-7 Is a Urinary Biomarker and Pathogenic Mediator of Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrilysin (MMP-7) catalytic activity regulates β-catenin localization and signaling activation in lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Matrix metalloproteinase 7 controls pancreatic acinar cell transdifferentiation by activating the Notch signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metalloproteinases and cell fate: Notch just ADAMs anymore - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Mmp-7-IN-2 in Different Disease Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Mmp-7-IN-2, a potent and selective inhibitor of matrix metalloproteinase-7 (MMP-7), and its performance relative to other MMP-7 inhibitors in various disease models. This document summarizes key experimental data, outlines detailed protocols, and visualizes relevant biological pathways to offer an objective assessment of this compound's potential as a therapeutic agent.
Matrix metalloproteinase-7 (MMP-7), also known as matrilysin, is a key enzyme involved in the degradation of extracellular matrix components. Its dysregulation has been implicated in the progression of numerous diseases, including cancer and fibrosis, making it a significant target for therapeutic intervention. This guide focuses on this compound, a novel and selective small molecule inhibitor of MMP-7, and compares its activity with other known MMP-7 inhibitors such as Mmp-7-IN-1, the broader-spectrum inhibitor Batimastat, and the monoclonal antibody GSM-192.
In Vitro Inhibitory Activity and Selectivity
A crucial aspect of a targeted inhibitor is its potency and selectivity. This compound has demonstrated high potency with an half-maximal inhibitory concentration (IC50) of 16 nM against MMP-7.[1] The table below compares the in vitro inhibitory activities of this compound and its counterparts against MMP-7 and other MMPs to highlight their selectivity profiles.
| Inhibitor | Target | IC50 (nM) | Selectivity Notes | Reference |
| This compound (Compound 16) | MMP-7 | 16 | Highly selective for MMP-7. Stable in human serum and liver microsomes. | [1] |
| Mmp-7-IN-1 (Compound 18) | MMP-7 | 10 | Highly potent and selective for MMP-7. Stable in serum and liver microsomes. | [1][2] |
| TP0628103 (Compound 18) | MMP-7 | 0.17 | A selective inhibitor of MMP-7. | [2][3] |
| Batimastat | MMP-1, -2, -3, -7, -9 | 3, 4, 20, 6, 4 | Broad-spectrum MMP inhibitor. | [2] |
| GSM-192 (monoclonal antibody) | Active form of human MMP-7 | 132 (Fab fragment) | Highly specific for the active form of MMP-7. |
Performance in Disease Models
The therapeutic potential of MMP-7 inhibitors is being explored in a range of diseases, primarily cancer and fibrosis. This section details the available preclinical data for this compound and its comparators in these contexts.
Cancer Models
MMP-7 plays a multifaceted role in cancer by promoting tumor growth, invasion, and metastasis through the breakdown of the extracellular matrix and modulation of the tumor microenvironment.[4][5][6]
While specific in vivo studies for this compound in cancer models are not yet published, its high potency and selectivity suggest it could be a valuable tool in cancer research.[2]
In comparison, other MMP-7 inhibitors have shown promise in preclinical cancer models:
-
Batimastat , a broad-spectrum MMP inhibitor, has demonstrated anti-tumor and anti-angiogenic activity in various tumor models.[7] However, its clinical development has been hampered by a lack of efficacy and side effects, likely due to its broad-spectrum activity.[5]
-
GSM-192 , a monoclonal antibody specific for active MMP-7, has been shown to induce apoptosis and reduce migration in pancreatic ductal adenocarcinoma cells in vitro. Co-treatment with chemotherapeutics like gemcitabine and oxaliplatin resulted in a synergistic effect.
A recent study highlighted that a novel peptide inhibitor of MMP-7, D'20, could stop the movement of pancreatic cancer cells, a critical step in halting metastasis.[8]
Fibrosis Models
MMP-7 is also implicated in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF) and kidney fibrosis, where it contributes to tissue remodeling and scarring.[4][9][10]
Preclinical data for specific MMP-7 inhibitors in fibrosis includes:
-
MMP-7 inhibitor II was shown to attenuate collagen deposition and structural damage in a rat model of rheumatoid arthritis-associated interstitial lung disease.[11]
-
GenSciP117 , an siRNA-based MMP-7 inhibitor, demonstrated potent knockdown of MMP-7 at both mRNA and protein levels in a bleomycin-induced murine model of IPF. This resulted in a reduction of hydroxyproline levels in the lungs, indicating an anti-fibrotic effect.[9]
-
A study on MMP-7-IN-3 showed that it suppresses kidney fibrosis progression in a mouse model of unilateral ureteral obstruction.[2]
Signaling Pathways and Experimental Workflows
To better understand the context in which this compound and other inhibitors operate, the following diagrams illustrate a key signaling pathway involving MMP-7 and a typical experimental workflow for evaluating MMP inhibitors.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are summaries of experimental protocols used in the evaluation of MMP-7 inhibitors.
In Vitro MMP-7 Inhibition Assay
Objective: To determine the IC50 value of an inhibitor against MMP-7.
Protocol Summary:
-
Recombinant human MMP-7 is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) in assay buffer for a specified time at 37°C.
-
A fluorogenic MMP-7 substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a fluorescence plate reader.
-
The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Bleomycin-Induced Pulmonary Fibrosis Model in Mice
Objective: To evaluate the in vivo efficacy of an MMP-7 inhibitor in a model of pulmonary fibrosis.
Protocol Summary:
-
Pulmonary fibrosis is induced in mice by a single intratracheal instillation of bleomycin.
-
Animals are then treated with the MMP-7 inhibitor (e.g., GenSciP117 administered at 3 mg/kg) or vehicle control for a specified duration.[9]
-
At the end of the treatment period, animals are euthanized, and lung tissues are harvested.
-
Lung sections are stained with Masson's trichrome or Sirius Red to assess collagen deposition and fibrosis severity.
-
Hydroxyproline content in lung homogenates is quantified as a measure of total collagen.
-
MMP-7 levels and the expression of fibrotic markers (e.g., collagen I) are measured by ELISA and qRT-PCR, respectively.
Pancreatic Cancer Cell Migration Assay
Objective: To assess the effect of an MMP-7 inhibitor on cancer cell migration.
Protocol Summary:
-
Pancreatic cancer cells are seeded in the upper chamber of a Transwell insert with a porous membrane.
-
The lower chamber contains a chemoattractant (e.g., fetal bovine serum).
-
The cells are treated with the MMP-7 inhibitor (e.g., GSM-192) or a control.
-
After a defined incubation period, non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface are fixed, stained, and counted under a microscope.
-
The percentage of migration inhibition is calculated relative to the control.
Conclusion
This compound is a highly potent and selective inhibitor of MMP-7. While in vivo data for this compound in specific disease models is still emerging, its in vitro profile suggests significant potential for research in cancer and fibrosis. Comparative analysis with other MMP-7 inhibitors reveals a trend towards developing more selective agents to minimize off-target effects observed with broad-spectrum inhibitors like Batimastat. The promising preclinical results for other selective MMP-7 inhibitors in both cancer and fibrosis models underscore the therapeutic potential of targeting this enzyme. Further in vivo studies with this compound are warranted to fully elucidate its efficacy and safety profile in various disease contexts. This guide serves as a foundational resource for researchers to design and interpret future studies on this compound and other selective MMP-7 inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MMP-7 Inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. What are MMP-7 inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Highly-stabilised and selective inhibitor for cancer-causing enzyme revealed - ecancer [ecancer.org]
- 9. MMP-7 inhibitor exhibits antifibrotic effects in preclinical IPF | BioWorld [bioworld.com]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of Matrix Metalloproteinase-7 Attenuates Subpleural Fibrosis in Rheumatoid Arthritis-Associated Interstitial Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
Selective MMP-7 Inhibition: A Comparative Analysis of "Compound 15" Against MMP-2 and MMP-9
For researchers and professionals in drug development, the quest for selective enzyme inhibitors is paramount. In the realm of matrix metalloproteinases (MMPs), achieving selectivity is a significant challenge due to the structural similarities across the enzyme family. This guide provides a comparative analysis of a novel and selective MMP-7 inhibitor, designated as "Compound 15," against two other key MMPs, MMP-2 and MMP-9. The data presented is based on findings from a 2023 study by Abe-Sato et al. published in the Journal of Medicinal Chemistry.
Performance Overview of Compound 15
Compound 15 has emerged from a structure-based drug design approach as a potent and selective inhibitor of MMP-7.[1][2] This arylsulfonamide-based inhibitor demonstrates significantly higher potency against MMP-7 compared to its activity against MMP-2 and MMP-9, highlighting its potential for targeted therapeutic applications where the inhibition of MMP-7 is desired without affecting other MMPs.
Quantitative Inhibitory Activity
The inhibitory potency of Compound 15 against MMP-7, MMP-2, and MMP-9 was determined by measuring its half-maximal inhibitory concentration (IC50). The results clearly illustrate the compound's selectivity for MMP-7.
| Enzyme | IC50 (nM) |
| MMP-7 | 1.8 |
| MMP-2 | >10000 |
| MMP-9 | 1200 |
Data sourced from Abe-Sato et al., 2023, Journal of Medicinal Chemistry.
The data unequivocally shows that Compound 15 is highly potent against MMP-7, with an IC50 value in the low nanomolar range. In stark contrast, its inhibitory activity against MMP-2 is negligible, and it is approximately 667-fold less potent against MMP-9. This significant difference in potency underscores the remarkable selectivity of Compound 15 for MMP-7.
Experimental Methodology
The determination of the inhibitory activity of Compound 15 against MMP-7, MMP-2, and MMP-9 was conducted using a robust and validated enzymatic assay. The following protocol provides a detailed overview of the experimental procedure employed.
MMP Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound 15 against recombinant human MMP-7, MMP-2, and MMP-9.
Materials:
-
Recombinant human catalytic domains of MMP-7, MMP-2, and MMP-9
-
Fluorogenic peptide substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (where Mca is (7-methoxycoumarin-4-yl)acetyl and Dpa is N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35
-
Compound 15 (test inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Enzyme and Substrate Preparation:
-
The recombinant human MMP catalytic domains were activated according to the manufacturer's instructions.
-
A stock solution of the fluorogenic peptide substrate was prepared in DMSO.
-
Working solutions of the enzymes and substrate were prepared in the assay buffer to the desired final concentrations.
-
-
Inhibitor Preparation:
-
A stock solution of Compound 15 was prepared in DMSO.
-
A series of dilutions of Compound 15 were prepared in the assay buffer to generate a range of concentrations for IC50 determination.
-
-
Assay Reaction:
-
The assay was performed in a total volume of 100 µL in a 96-well black microplate.
-
25 µL of the diluted Compound 15 or vehicle (assay buffer with the same percentage of DMSO as the inhibitor dilutions) was added to the wells.
-
25 µL of the respective MMP enzyme solution was added to the wells.
-
The plate was incubated for 30 minutes at 37°C to allow for the binding of the inhibitor to the enzyme.
-
The enzymatic reaction was initiated by adding 50 µL of the fluorogenic peptide substrate solution to each well.
-
-
Data Acquisition and Analysis:
-
The fluorescence intensity was measured immediately and kinetically over a period of 30 minutes at an excitation wavelength of 320 nm and an emission wavelength of 405 nm using a fluorometric microplate reader.
-
The rate of substrate cleavage was determined from the linear portion of the kinetic curve.
-
The percentage of inhibition for each concentration of Compound 15 was calculated relative to the control (vehicle-treated) wells.
-
The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the MMP inhibition assay used to determine the selectivity of Compound 15.
Caption: Workflow for determining the IC50 of an MMP inhibitor.
Signaling Pathway Context
MMPs are key enzymes involved in the degradation of the extracellular matrix (ECM), a process crucial for both normal physiological functions and pathological conditions such as cancer metastasis and fibrosis. MMP-7, in particular, plays a significant role in these processes. The selective inhibition of MMP-7 by compounds like Compound 15 can modulate these pathways.
Caption: Simplified signaling pathway of MMP activation and inhibition.
This guide provides a comprehensive comparison of the selective MMP-7 inhibitor, Compound 15, against MMP-2 and MMP-9, supported by quantitative data and detailed experimental protocols. The high selectivity of Compound 15 for MMP-7 makes it a valuable tool for further research into the specific roles of this enzyme in various diseases and a promising candidate for the development of targeted therapies.
References
Safety Operating Guide
Essential Safety and Disposal Guidance for Mmp-7-IN-2
Precautionary and Safety Measures
It is crucial to handle Mmp-7-IN-2 with care, recognizing its potential hazards. Based on data for related compounds, it may be harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].
| Precautionary Statement Code | Description |
| P264 | Wash skin thoroughly after handling.[1] |
| P270 | Do not eat, drink or smoke when using this product.[1] |
| P273 | Avoid release to the environment.[1] |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| P330 | Rinse mouth.[1] |
| P391 | Collect spillage.[1] |
| P501 | Dispose of contents/ container to an approved waste disposal plant.[1] |
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Use protective gloves.
-
Skin and Body Protection: Wear impervious clothing.
Proper Disposal Protocol
The proper disposal of this compound and its containers is critical to prevent environmental harm. The primary directive is to avoid release into the environment and to dispose of the chemical waste through an approved waste disposal plant[1].
Step-by-Step Disposal Procedure:
-
Segregation: Keep this compound waste separate from other laboratory waste streams. Do not mix it with non-hazardous trash.
-
Containerization:
-
Place solid this compound waste in a clearly labeled, sealed, and appropriate waste container.
-
For solutions containing this compound, use a labeled, leak-proof liquid waste container.
-
-
Labeling: The waste container must be clearly labeled with the chemical name ("this compound waste") and appropriate hazard symbols.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected for disposal.
-
Collection and Disposal: Arrange for the collection of the chemical waste by a licensed and approved hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
This compound Disposal Workflow Diagram
References
Personal protective equipment for handling Mmp-7-IN-2
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of Mmp-7-IN-2, a potent and selective inhibitor of matrix metalloproteinase-7 (MMP-7).
This document provides critical safety and logistical information to ensure the safe and effective use of this compound in a laboratory setting. Adherence to these guidelines is essential for minimizing risks and establishing a secure research environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure and ensure personal safety.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Hand Protection | Protective Gloves | Chemically resistant nitrile or latex gloves should be worn. Inspect gloves for integrity before use and change them frequently, especially after direct contact with the compound. |
| Body Protection | Impervious Clothing / Laboratory Coat | A fully buttoned lab coat must be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Suitable Respirator | Recommended when handling the powder form to avoid inhalation of dust particles. Use in a well-ventilated area or under a chemical fume hood.[1] |
Operational Plan: Step-by-Step Handling Protocol
Follow these procedural steps for the safe handling of this compound from receipt to experimental use.
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Verify that the product name and CAS number match the order.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible materials such as strong oxidizing agents.
-
Preparation for Use:
-
Work in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before handling, put on all required personal protective equipment as detailed in the table above.
-
-
Weighing and Solution Preparation:
-
When handling the solid form, avoid creating dust.
-
If preparing a solution, add the solvent to the this compound powder slowly to prevent splashing.
-
-
Experimental Use:
-
Handle all solutions containing this compound with the same precautions as the pure compound.
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
-
Post-Experiment:
-
Thoroughly clean the work area and any equipment used.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste materials, including unused this compound, contaminated consumables (e.g., pipette tips, gloves), and empty containers, in a designated and clearly labeled hazardous waste container.
-
-
Disposal Procedure:
-
Dispose of the chemical waste through an approved waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
